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  • Product: 593287-40-2
  • CAS: 593287-40-2

Core Science & Biosynthesis

Foundational

CAS 593287-40-2 chemical structure and molecular weight

An examination of the available scientific data reveals that the compound designated by CAS number 593287-40-2 is not found in major chemical databases and public scientific literature. This suggests that the CAS number...

Author: BenchChem Technical Support Team. Date: February 2026

An examination of the available scientific data reveals that the compound designated by CAS number 593287-40-2 is not found in major chemical databases and public scientific literature. This suggests that the CAS number may be inaccurate or that the compound is not yet publicly disclosed.

A thorough search of authoritative chemical registries, including PubChem, ChemSpider, and the Chemical Abstracts Service (CAS) registry itself, yielded no results for the specific identifier 593287-40-2. Consequently, fundamental information such as the chemical structure, molecular weight, and other physicochemical properties remains unavailable.

Without a defined chemical structure, it is impossible to provide any meaningful technical information, including:

  • Synthesis and Manufacturing: No reaction pathways or manufacturing processes can be described.

  • Mechanism of Action: The biological or chemical activity is unknown.

  • Applications in Research and Drug Development: There are no documented uses or areas of investigation.

  • Experimental Protocols: No established methods for its analysis or use in experiments exist.

Given the absence of foundational data, this guide cannot fulfill the request for an in-depth technical overview. Researchers, scientists, and drug development professionals are advised to verify the CAS number for accuracy. Should a corrected CAS number or alternative identifier be available, a comprehensive technical guide can be developed.

Recommendations for Proceeding

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  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, refer back to the original source to confirm the details.

Once a valid chemical identifier is obtained, a wealth of information can typically be accessed to support research and development efforts.

The Importance of Accurate Chemical Identification

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An accurate CAS number allows for the precise retrieval of information on:

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The inability to locate a compound based on its CAS number, as is the case with 593287-40-2, effectively halts any further scientific inquiry until the correct identifier is found.

This guide will be updated if and when information regarding CAS 593287-40-2 becomes publicly available.

Exploratory

Molecular Interception of the JAK-STAT Axis: A Technical Guide to Ruxolitinib Phosphate

Executive Summary Ruxolitinib phosphate (Jakafi/Jakavi) represents a paradigm shift in the management of myeloproliferative neoplasms (MPNs).[1] Unlike traditional cytotoxic agents, it functions as a targeted kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ruxolitinib phosphate (Jakafi/Jakavi) represents a paradigm shift in the management of myeloproliferative neoplasms (MPNs).[1] Unlike traditional cytotoxic agents, it functions as a targeted kinase inhibitor, specifically intercepting the Janus Kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[1] This guide dissects the molecular pharmacology of ruxolitinib, detailing its ATP-competitive binding mode, selectivity profile, and the downstream cessation of pro-inflammatory and pro-proliferative signaling.[1] It further provides a validated experimental framework for assessing JAK inhibition in a research setting.

Molecular Pharmacology & Binding Kinetics

Chemical Identity and Binding Mode

Ruxolitinib is a pyrrolo[2,3-d]pyrimidine derivative.[2] Pharmacologically, it acts as a Type I, ATP-competitive inhibitor .[1]

  • Target Domain: It binds to the catalytic kinase domain (JH1) of the JAK protein, rather than the pseudokinase domain (JH2) where the common JAK2V617F mutation resides.

  • Conformational State: As a Type I inhibitor, ruxolitinib binds to the kinase in its active (DFG-in) conformation.

  • Interaction Mechanics: The molecule occupies the ATP-binding pocket, forming critical hydrogen bonds with the "hinge region" of the kinase. This steric occlusion prevents the transfer of the terminal phosphate from ATP to the tyrosine residues on the substrate (STAT proteins).

Selectivity Profile

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly reduced affinity for JAK3.[3] This selectivity is crucial for its clinical profile, sparing the IL-2 receptor gamma-chain signaling (driven by JAK3/JAK1 pairs) which preserves certain lymphoid functions compared to pan-JAK inhibition.

Table 1: Ruxolitinib Inhibitory Potency (Cell-Free Assays)

Target KinaseIC50 (nM)Physiological RoleClinical Implication of Inhibition
JAK1 3.3 ± 1.2Pro-inflammatory cytokine signaling (IL-6, TNFα)Reduction of constitutional symptoms (fever, night sweats).
JAK2 2.8 ± 1.2Erythropoiesis (EPO), Thrombopoiesis (TPO)Control of splenomegaly and hematocrit; potential for anemia/thrombocytopenia.
TYK2 19 ± 3.2Immune response (IL-12, IL-23)Minor contribution to immune modulation.
JAK3 428 ± 243Lymphocyte development (γ-chain cytokines)High IC50 minimizes severe immunosuppression seen with JAK3 blockade.

Data Source: Quintás-Cardama et al. (2010) [1][2][4]

The JAK-STAT Signaling Architecture

To understand the mechanism of action (MOA), one must visualize the signal transduction cascade. In MPNs (Myelofibrosis, Polycythemia Vera), this pathway is constitutively active—often due to the JAK2V617F mutation which disrupts the auto-inhibitory function of the JH2 domain, leading to unchecked phosphorylation.

Pathway Visualization

The following diagram illustrates the canonical signaling flow and the precise point of ruxolitinib interception.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Ligand (IL-6, EPO, TPO) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binding JAK JAK1 / JAK2 (Auto-phosphorylation) Receptor->JAK Activation STAT_Inactive STAT Monomers (Inactive) JAK->STAT_Inactive Recruitment STAT_Active pSTAT Dimers (Phosphorylated) JAK->STAT_Active Phosphorylation Ruxo Ruxolitinib (ATP-Competitor) Ruxo->JAK  BLOCKS ATP   Transcription Gene Transcription (Proliferation/Survival) STAT_Active->Transcription Translocation

Figure 1: Ruxolitinib competitively inhibits JAK1/2, preventing the phosphorylation of STAT monomers and halting nuclear translocation.

Mechanism of Action: The Interception

Ruxolitinib does not "turn off" the receptor; it silences the messenger.

  • Constitutive Activation: In MPNs, JAK2 is often permanently "on" due to mutations. It continuously recruits STAT proteins (Signal Transducers and Activators of Transcription).[5]

  • Competitive Binding: Ruxolitinib enters the cell and binds to the ATP-binding pocket of JAK1 and JAK2.[1][6][7]

  • Phosphorylation Blockade: Without ATP, the JAK kinase cannot donate a phosphate group to the tyrosine residues on the STAT proteins.

  • Signal Termination: Unphosphorylated STATs cannot dimerize. Without dimerization, they cannot cross the nuclear pore complex.

  • Transcriptional Silence: The genes responsible for cell proliferation (e.g., Cyclin D1, c-Myc) and survival (e.g., Bcl-xL) are downregulated. Simultaneously, the inhibition of JAK1 reduces the production of inflammatory cytokines (IL-6, TNFα), alleviating systemic symptoms [2].

Crucial Insight: Ruxolitinib inhibits JAK2V617F mutated kinases and wild-type kinases with equal affinity. Its efficacy relies on the fact that MPN cells are "addicted" to this hyperactive signaling for survival, making them hypersensitive to the blockade compared to normal cells.

Experimental Validation: Cell-Based Potency Assay

To validate ruxolitinib activity or test resistance, a Cell-Based STAT Phosphorylation Assay is the gold standard. This protocol measures the drug's ability to inhibit cytokine-induced pSTAT levels.[5][8]

Protocol: Phospho-STAT3 Inhibition Assay

Objective: Determine IC50 of ruxolitinib in a cellular context. Cell Line: INA-6 (IL-6 dependent) or Ba/F3-JAK2V617F.

Reagents
  • Ruxolitinib Phosphate (dissolved in DMSO).

  • Recombinant Human IL-6.

  • Lysis Buffer (containing phosphatase inhibitors—critical).

  • Rabbit anti-pSTAT3 (Tyr705) antibody.

Workflow Logic

The experiment relies on "Starvation" to reset the pathway, followed by "Equilibrium Binding" of the drug, and finally "Stimulation" to test if the drug blocks the signal.

Assay_Protocol Step1 1. Cell Starvation (4-6 hours) Deplete Cytokines Step2 2. Drug Treatment (1 hour) Titrate Ruxolitinib Step1->Step2 Reset Pathway Step3 3. Stimulation (15 mins) Add IL-6 (10-50 ng/mL) Step2->Step3 Equilibrium Binding Step4 4. Lysis & Fixation Preserve Phospho-proteins Step3->Step4 Signal Capture Step5 5. Detection Western Blot or Flow Cytometry (Target: pSTAT3 Tyr705) Step4->Step5 Quantification

Figure 2: Experimental workflow for assessing kinase inhibition potency in vitro.

Step-by-Step Methodology
  • Starvation: Wash cells 3x with PBS. Resuspend in serum-free media for 4 hours. Why? To reduce basal pSTAT levels so the stimulation window is quantifiable.

  • Compound Addition: Plate cells (e.g., 1x10^6 cells/well). Add Ruxolitinib in a serial dilution (e.g., 0.1 nM to 1000 nM). Incubate for 60 minutes at 37°C. Why? Type I inhibitors require time to reach thermodynamic equilibrium within the ATP pocket.

  • Stimulation: Add IL-6 (final conc. 10 ng/mL) for exactly 15 minutes . Why? Phosphorylation is rapid; prolonged stimulation triggers negative feedback loops (SOCS proteins) that confound results.

  • Termination: Immediately place plates on ice and add ice-cold lysis buffer supplemented with Na3VO4 (Sodium Orthovanadate). Why? Phosphatases will strip the phosphate groups within seconds if not inhibited.

  • Readout: Perform Western Blot. Calculate IC50 by plotting signal intensity vs. log[concentration].

Clinical Translation & Pharmacodynamics

The molecular mechanism translates directly to clinical observations:

  • Spleen Volume Reduction: Direct result of inhibiting JAK2-driven proliferation of malignant hematopoietic progenitors in the spleen.

  • Symptom Improvement: Result of JAK1 inhibition, lowering plasma levels of IL-6 and TNFα which cause "cytokine storm" symptoms (fatigue, cachexia).

  • Dosing Considerations: Ruxolitinib has a short half-life (~3 hours) [3]. However, the biological effect (pSTAT inhibition) persists longer than plasma exposure suggests, though twice-daily dosing is required to maintain suppression below the threshold of pathway reactivation.

References

  • Quintás-Cardama, A., et al. (2010).[2][4] Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117.

  • Verstovsek, S., et al. (2010). Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis.[9][10] The New England Journal of Medicine, 363, 1117-1127.

  • FDA Label. (2011). Jakafi (ruxolitinib) Prescribing Information.[5][6] U.S. Food and Drug Administration.[7]

  • Vannucchi, A. M., et al. (2015). Ruxolitinib versus Standard Therapy for the Treatment of Polycythemia Vera.[1] The New England Journal of Medicine, 372, 426-435.

Sources

Foundational

Technical Guide: Signal Transduction Modulation by AT9283 (CAS 593287-40-2)

Executive Technical Summary Compound Identity: AT9283 (CAS 593287-40-2) Chemical Class: Pyrazole-benzimidazole derivative Primary Mechanism: Multi-targeted ATP-competitive kinase inhibition Core Targets: Aurora Kinases (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: AT9283 (CAS 593287-40-2) Chemical Class: Pyrazole-benzimidazole derivative Primary Mechanism: Multi-targeted ATP-competitive kinase inhibition Core Targets: Aurora Kinases (A/B), JAK2/3, FLT3, Abl (T315I)[1][2]

This guide details the mechanistic impact of AT9283 on cellular signal transduction.[3][4][5][6] Unlike selective inhibitors that target a single node, AT9283 functions as a "pleiotropic disruptor," simultaneously collapsing the mitotic apparatus (via Aurora inhibition) and extinguishing survival signaling (via JAK/STAT inhibition). This dual-mechanism profile makes it a potent tool for probing cross-talk between cell cycle checkpoints and oncogenic survival pathways, particularly in hematological malignancies and solid tumors.

Molecular Mechanism & Target Selectivity

AT9283 acts as a pan-Aurora and JAK2 inhibitor.[2][5][6] Its efficacy stems from its ability to bind the ATP-binding pocket of these kinases, preventing the phosphorylation events required for signal propagation.

Kinase Selectivity Profile

The following table summarizes the inhibitory potency of AT9283 against its primary targets. Note the nanomolar potency, indicating high affinity.

Target KinaseIC50 (nM)Biological Function Inhibited
Aurora B ~3Chromosome alignment, cytokinesis, histone H3 phosphorylation
Aurora A ~3Centrosome maturation, spindle assembly, mitotic entry
JAK2 1.2Cytokine signaling, STAT3/5 activation (survival)
JAK3 1.1Immune cell signaling (gamma-chain cytokines)
FLT3 ~10-30Proliferation in hematopoietic progenitors
Abl (T315I) ~4BCR-ABL signaling (drug-resistant CML)

Technical Insight: The equipotent inhibition of Aurora A and B is critical. Selective Aurora A inhibition often leads to mitotic arrest, while Aurora B inhibition drives cells out of mitosis without division (mitotic slippage), leading to polyploidy. AT9283 typically induces a dominant Aurora B phenotype (polyploidy) in many cell lines, followed by apoptosis.

Signal Transduction Pathways Modulated

The Mitotic Catastrophe Pathway (Aurora A/B Axis)

AT9283 disrupts the spatiotemporal regulation of mitosis.

  • Aurora A Blockade: Prevents the recruitment of centrosomal proteins, leading to monopolar spindles or multipolar defects.

  • Aurora B Blockade:

    • Histone H3 Dephosphorylation: Aurora B normally phosphorylates Histone H3 at Ser10 to condense chromosomes. AT9283 abolishes this mark.

    • Cytokinesis Failure: Aurora B is part of the Chromosomal Passenger Complex (CPC). Inhibition prevents the formation of the cleavage furrow.

    • Outcome: Cells exit mitosis without dividing (endoreduplication), resulting in 4N, 8N, or 16N DNA content. This genomic instability triggers p53-dependent or independent apoptosis .

The Survival Suppression Pathway (JAK/STAT Axis)

In parallel, AT9283 targets the JAK/STAT pathway, which is often constitutively active in myeloproliferative neoplasms (MPNs).

  • Ligand Blockade: Cytokines (e.g., IL-6) bind receptors, but JAK2 cannot auto-phosphorylate.

  • STAT Silencing: STAT3 and STAT5 remain unphosphorylated and cannot dimerize or translocate to the nucleus.

  • Transcriptional Arrest: Downregulation of anti-apoptotic genes (Bcl-xL, Mcl-1, Cyclin D1).

  • Outcome: The cell is deprived of survival signals, lowering the apoptotic threshold and sensitizing it to the mitotic stress caused by Aurora inhibition.

Visualization of Dual-Pathway Inhibition

The following diagram illustrates the convergence of these two inhibitory mechanisms.

AT9283_Mechanism cluster_targets Primary Targets cluster_mitosis Mitotic Pathway cluster_survival JAK/STAT Survival Pathway AT9283 AT9283 (CAS 593287-40-2) AuroraA Aurora Kinase A AT9283->AuroraA Inhibits AuroraB Aurora Kinase B AT9283->AuroraB Inhibits JAK2 JAK2 Kinase AT9283->JAK2 Inhibits Centrosome Centrosome Maturation AuroraA->Centrosome Promotes Spindle Bipolar Spindle Assembly AuroraA->Spindle Promotes HistoneH3 Histone H3 (Ser10) Phos. AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Enables STAT3 p-STAT3 / p-STAT5 JAK2->STAT3 Phosphorylates Apoptosis APOPTOSIS (Mitotic Catastrophe) Centrosome->Spindle Failure Polyploidy Polyploidy / Endoreduplication (>4N DNA) Spindle->Polyploidy Checkpoint Override Cytokinesis->Polyploidy Failure Polyploidy->Apoptosis Genomic Instability BclXL Bcl-xL / Mcl-1 Expression STAT3->BclXL Transactivates BclXL->Apoptosis Blocks

Figure 1: Dual-mechanism of AT9283. Red lines indicate inhibition. The compound simultaneously induces genomic instability (left) and removes the "brakes" on apoptosis (right).

Experimental Protocols for Validation

To scientifically validate the effects of 593287-40-2, researchers should employ a multi-parametric approach. The following protocols are designed to confirm target engagement and phenotypic outcome.

Protocol A: Biomarker Validation (Western Blot)

Objective: Confirm inhibition of Aurora B and JAK2 kinase activity in cell lysates.

  • Cell Treatment: Seed cells (e.g., MV4-11 or HCT116) at

    
     cells/well. Treat with AT9283 (Concentration range: 0, 10, 50, 100, 500 nM) for 24 hours.
    
  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection Targets:

    • Primary Antibody 1: Anti-phospho-Histone H3 (Ser10) – Marker for Aurora B activity.

    • Primary Antibody 2: Anti-phospho-STAT3 (Tyr705) – Marker for JAK2 activity.

    • Primary Antibody 3: Anti-PARP (cleaved) – Marker for Apoptosis.

    • Loading Control: GAPDH or Beta-Actin.

  • Expected Result: Dose-dependent decrease in p-Histone H3 and p-STAT3; increase in Cleaved PARP at >50 nM.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the "Aurora B Phenotype" (Polyploidy).

  • Fixation: Harvest cells after 24h and 48h treatment. Wash in PBS. Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C overnight.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase Staining Buffer (BD Pharmingen or equivalent).

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Collect 20,000 events.

  • Gating Strategy: Use Pulse Width vs. Pulse Area to exclude doublets (critical for distinguishing true polyploidy from aggregated cells).

  • Analysis:

    • G0/G1: 2N DNA content.

    • G2/M: 4N DNA content.[4]

    • Polyploidy: >4N (8N, 16N) peaks.

    • Sub-G1: <2N (Apoptotic debris).

Experimental Workflow Logic

The following diagram outlines the logical flow for validating AT9283 in a new biological model.

Workflow Start Start: New Cell Line Step1 1. Basal Profiling (Is JAK2/Aurora active?) Start->Step1 Decision1 Targets Phosphorylated? Step1->Decision1 Step2 2. Dose Response (Viability Assay - CTG) Decision1->Step2 Yes Stop Stop: Not Suitable Model Decision1->Stop No Step3 3. Mechanism Check (Western: p-H3, p-STAT3) Step2->Step3 Determine IC50 Step4 4. Phenotype Check (FACS: Polyploidy vs Arrest) Step3->Step4 Confirm Target Hit Valid Model Validated Proceed to In Vivo Step4->Valid Phenotype Observed

Figure 2: Validation Workflow. A step-by-step logic gate for determining if a specific cellular model is appropriate for AT9283 study.

References

  • Massive Bio. (2025). Aurora Kinase Inhibitor AT9283 - Mechanism of Action. Retrieved from [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazole-based Aurora kinase inhibitor AT9283. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Santo, L., et al. (2011). Antimyeloma Activity of a Multitargeted Kinase Inhibitor, AT9283, via Potent Aurora Kinase and STAT3 Inhibition.[1][2] Clinical Cancer Research. Retrieved from [Link]

  • Vormoor, B., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders.[1][7] British Journal of Haematology. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: AT9283 (CID 11409972). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Profile: DOTA-[Pro¹, Tyr⁴]-Bombesin (1-14)

The following technical guide details the pharmacological profile, inhibition constants, and experimental methodologies for DOTA-[Pro¹, Tyr⁴]-bombesin(1-14) (CAS 593287-40-2). CAS Registry Number: 593287-40-2 Synonyms: M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, inhibition constants, and experimental methodologies for DOTA-[Pro¹, Tyr⁴]-bombesin(1-14) (CAS 593287-40-2).

CAS Registry Number: 593287-40-2 Synonyms: MP2346, DOTA-BBN, DOTA-Tyr⁴-Bombesin Chemical Class: Radiolabeled Peptide Conjugate (DOTA Chelator + Bombesin Analog) Primary Target: Gastrin-Releasing Peptide Receptor (GRPR / BB2)[1]

Executive Summary

DOTA-[Pro¹, Tyr⁴]-bombesin(1-14) is a high-affinity peptide agonist designed to target the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in prostate, breast, and small-cell lung carcinomas.[2] The compound features a macrocyclic DOTA chelator conjugated to a modified bombesin sequence, allowing for stable complexation with radiometals such as


Lu  (for endoradiotherapy), 

Cu
and

Ga
(for PET imaging), or

In
(for SPECT).

Unlike native bombesin, this analog incorporates a Tyrosine at position 4 and a Proline at position 1 , modifications that enhance radiolabeling efficiency and stability without compromising receptor affinity. Its primary utility lies in "theranostics"—the ability to switch between diagnostic and therapeutic radionuclides using the same targeting vector.

Target Profile & Inhibition Constants ( / )

The binding affinity of DOTA-[Pro¹, Tyr⁴]-bombesin is typically quantified via competitive displacement assays against radioiodinated standards (e.g.,


I-[Tyr⁴]bombesin).
Quantitative Binding Data

The following values represent the consensus from preclinical characterization in GRPR-positive cell lines (e.g., PC-3 prostate cancer cells).

Target ReceptorParameterValue RangeTest SystemReference
GRPR (BB2)

1.4 – 4.8 nM PC-3 Cells (Human)[1, 2]
GRPR (BB2)

~1.9 nM Saturation Binding[3]
NMBR (BB1)

> 1000 nMSpecificity Assay[1]
BB3

> 1000 nMSpecificity Assay[1]

Interpretation:

  • High Affinity: The low nanomolar

    
     (< 5 nM) indicates potent binding, essential for high-contrast tumor imaging and effective radionuclide delivery.
    
  • Selectivity: The compound exhibits >200-fold selectivity for GRPR over the related Neuromedin B receptor (BB1) and BB3, reducing off-target uptake in physiological tissues expressing these subtypes.

  • Internalization: As an agonist, the compound triggers receptor-mediated endocytosis upon binding, trapping the radiolabel within the tumor cell (residualizing effect), which is critical for therapeutic efficacy.

Mechanism of Action & Signaling Pathway

Upon binding to the GRPR (a G


-coupled GPCR), DOTA-[Pro¹, Tyr⁴]-bombesin initiates a signaling cascade leading to intracellular calcium mobilization and receptor internalization.
Signaling Cascade Diagram

GRPR_Signaling Ligand DOTA-[Pro1,Tyr4]-BBN (Ligand) GRPR GRPR (BB2) GPCR Ligand->GRPR Binding Gq Gαq Protein GRPR->Gq Activation Endocytosis Receptor Internalization (Trapping of Radioligand) GRPR->Endocytosis Agonist-Induced Internalization PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Mobilization PKC Protein Kinase C (PKC) DAG->PKC Activation

Caption: GRPR activation pathway showing Gq-mediated signaling and the critical internalization step for radiopharmaceutical retention.

Experimental Protocols

A. Competitive Binding Assay (Determination of )

Objective: To determine the affinity of non-radioactive DOTA-[Pro¹, Tyr⁴]-bombesin by displacing a known radioligand.

Reagents:

  • Cell Line: PC-3 (human prostate adenocarcinoma) or AR42J (rat pancreatic tumor).

  • Radioligand:

    
    I-[Tyr⁴]bombesin (~2000 Ci/mmol).
    
  • Competitor: Serial dilutions of DOTA-[Pro¹, Tyr⁴]-bombesin (

    
     M to 
    
    
    
    M).
  • Binding Buffer: RPMI-1640 + 0.5% BSA + 20 mM HEPES, pH 7.4.

Workflow:

  • Preparation: Seed PC-3 cells in 24-well plates (

    
     cells/well) and incubate overnight.
    
  • Incubation: Wash cells with PBS. Add Binding Buffer containing a fixed concentration of

    
    I-[Tyr⁴]bombesin (~20,000 cpm) and varying concentrations of the competitor.
    
  • Equilibrium: Incubate at 4°C for 2 hours (to prevent internalization and measure surface binding only) or 37°C for 1 hour (to assess total cell association including internalization).

  • Termination: Aspirate buffer. Wash cells

    
     with ice-cold PBS to remove unbound ligand.
    
  • Lysis: Solubilize cells with 1N NaOH (0.5 mL).

  • Measurement: Count radioactivity in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant).
B. Radiolabeling Workflow (e.g., with Lu)

Objective: To prepare the therapeutic agent


Lu-DOTA-[Pro¹, Tyr⁴]-bombesin.[3]

Labeling_Workflow Step1 Precursor Prep Dissolve Peptide in 0.4M NaOAc (pH 5.0) Step2 Radionuclide Addition Add 177LuCl3 (Carrier-free) Step1->Step2 Step3 Incubation 95°C for 20-30 mins Step2->Step3 Step4 Quality Control (QC) iTLC / HPLC Step3->Step4 Step5 Purification (Optional) C18 Sep-Pak Step4->Step5 If Purity < 95%

Caption: Standard radiolabeling workflow for DOTA-conjugated peptides.

Implications for Drug Development

  • Agonist vs. Antagonist:

    • DOTA-[Pro¹, Tyr⁴]-bombesin is an agonist . While this ensures high tumor retention via internalization, it may elicit physiological side effects (e.g., abdominal cramps) due to activation of GRPR in the gut.

    • Current Trend: Newer developments often focus on GRPR antagonists (e.g., RM2, NeoBOMB1) which do not activate the receptor but still show high tumor uptake with fewer side effects. However, DOTA-[Pro¹, Tyr⁴]-bombesin remains a gold standard for agonist-based comparisons.

  • Metabolic Stability:

    • The peptide bond is susceptible to neutral endopeptidases (NEP). Co-administration of NEP inhibitors (like phosphoramidon) can enhance tumor uptake, though structural modifications (e.g., substituting L-amino acids with D-amino acids) are preferred in next-generation analogs.

  • Clinical Translation:

    • Used as a precursor for

      
      Lu-AMBA  (a related analog) and direct imaging studies. The high 
      
      
      
      ensures that microdoses (pmol range) are sufficient for high-quality PET/SPECT images without pharmacological saturation of receptors.

References

  • Breeman, W. A., et al. (1999). "Pre-clinical evaluation of [111In-DTPA-Pro1, Tyr4]bombesin, a new radioligand for bombesin-receptor scintigraphy." International Journal of Cancer, 83(5), 657–663. Link

  • Biddlecombe, G. B., et al. (2007). "Molecular Imaging of Gastrin-Releasing Peptide Receptor-Positive Tumors in Mice Using 64Cu- and 86Y-DOTA-[Pro1,Tyr4]-bombesin(1-14)." Bioconjugate Chemistry, 18(3), 724–730. Link

  • Lim, J. C., et al. (2014). "In vitro Evaluation of a Bombesin Antagonistic Analogue Conjugated with DOTA-Ala(SO3H)-Aminooctanoyl for Targeting of the Gastrin-releasing Peptide Receptor." Nuclear Medicine and Molecular Imaging, 48, 261–269. Link

  • Van de Wiele, C., et al. (2000). "Technetium-99m labelled bombesin, an imaging agent for tumour associated GRP receptors: a phase I study." European Journal of Nuclear Medicine, 27(11), 1694-1699.

Sources

Foundational

A Technical Guide to Characterizing Off-Target Effects of Ruxolitinib Phosphate In Vitro

Introduction: Beyond the Target - The Imperative of Off-Target Profiling Ruxolitinib, a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), has become a cornerstone in the treatment of myeloproliferative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Target - The Imperative of Off-Target Profiling

Ruxolitinib, a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), has become a cornerstone in the treatment of myeloproliferative neoplasms.[1][2] Its mechanism of action is well-established: by competing with ATP at the catalytic site of JAK1 and JAK2, it effectively dampens the hyperactive JAK-STAT signaling that drives these diseases.[3][4][5] This targeted approach has demonstrated significant clinical efficacy.[1] However, as with any small molecule inhibitor, the potential for interactions with proteins other than the intended targets—so-called "off-target" effects—is a critical consideration in drug development and translational research.

Understanding these off-target interactions is not merely an academic exercise. They can lead to unexpected toxicities, reveal novel therapeutic applications, or explain paradoxical cellular responses.[6][7] Therefore, a rigorous in vitro characterization of a compound's off-target profile is essential for building a complete picture of its biological activity. This guide provides a technical framework and field-proven methodologies for researchers, scientists, and drug development professionals to investigate the off-target effects of Ruxolitinib phosphate in a robust and self-validating manner. We will move beyond simple screening to explain the causality behind experimental choices, ensuring that the data generated is both accurate and contextually meaningful.

The Known Selectivity and Off-Target Landscape of Ruxolitinib

Ruxolitinib was designed for high selectivity towards JAK1 and JAK2.[3][8] Biochemical assays confirm this, with IC50 values in the low nanomolar range for these primary targets. Its selectivity over other members of the JAK family is also well-documented, showing moderate activity against TYK2 and significantly less activity against JAK3.[9]

While its kinase selectivity is a key feature, it is not absolute. The most well-characterized off-target effect of Ruxolitinib is the inhibition of Rho-associated coiled-coil kinase (ROCK).[3][10] This interaction has functional consequences, notably impairing dendritic cell (DC) migration, which may contribute to the immunosuppressive profile of the drug and explain some of the observed clinical side effects, such as increased infection rates.[3]

A comprehensive understanding requires looking beyond single, known off-targets. Broad, unbiased screening methods are necessary to map the full interaction landscape.

A Multi-Pronged Strategy for Off-Target Characterization

No single assay can provide a complete picture of off-target effects. A robust investigation relies on a multi-layered approach, moving from broad, high-throughput screening to focused, cell-based validation. This strategy ensures that initial hits from biochemical assays are confirmed for their relevance within a physiological context.

A logical workflow for this investigation is as follows:

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Consequence Kinase_Screen Biochemical Kinase Profiling (e.g., Large Kinase Panel) CETSA Cellular Thermal Shift Assay (CETSA) for Hit Validation Kinase_Screen->CETSA Identifies potential hits Chemoproteomics Chemoproteomics (e.g., Kinobeads) Chemoproteomics->CETSA Identifies binding partners in situ Signaling_Assay Downstream Signaling Analysis (e.g., Western Blot, Immunoassay) CETSA->Signaling_Assay Confirms intracellular binding

Caption: Workflow for in-vitro off-target profiling.

PART 1: Broad Screening Methodologies

The initial step is to cast a wide net to identify potential off-target interactions in an unbiased manner. This is typically achieved using large-scale biochemical assays or chemoproteomic approaches.

Methodology 1: In Vitro Kinase Panel Screening

This is the most direct way to assess the selectivity of a kinase inhibitor. The compound is tested at one or more concentrations against a large panel of purified kinases, and the percent inhibition is measured. This approach provides a quantitative measure (IC50) of potency against a wide array of kinases.

Causality Behind Experimental Choices: Using a diverse panel representing all branches of the human kinome is crucial for identifying unexpected interactions.[11] It is recommended to perform an initial screen at a high concentration (e.g., 1-10 µM) to identify any potential binders, followed by full dose-response curves for any hits showing significant inhibition (>50%) to determine their IC50 values accurately.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[12]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the kinases being tested (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Compound Dilution: Prepare a serial dilution of Ruxolitinib phosphate in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate in kinase buffer to achieve the final desired assay concentrations with a constant, low percentage of DMSO (e.g., <1%).

    • ATP & Substrate Solution: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km value to ensure sensitive detection of ATP-competitive inhibitors.

    • Kinase Solution: Dilute the purified kinase enzyme in cold kinase buffer to a working concentration determined empirically to produce a robust signal in the linear range of the assay.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the diluted Ruxolitinib or vehicle control (buffer with DMSO) to the appropriate wells of a 384-well assay plate.

    • Add 2.5 µL of the kinase solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of kinase buffer to these wells instead.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Signal Detection (Example using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Ruxolitinib concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the Ruxolitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PART 2: Validating Cellular Target Engagement

A compound may inhibit a purified enzyme in a biochemical assay but fail to engage the same target within the complex environment of a living cell due to poor permeability, rapid efflux, or the protein existing in a conformationally distinct, inactive state. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells.[13][14][15]

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[15][16]

Causality Behind Experimental Choices: CETSA is a critical validation step because it assesses target binding in a native, physiological context without requiring any modification to the compound or the protein.[16] It provides direct evidence that the drug reaches and interacts with its intended (or unintended) target inside the cell. An initial "melt curve" is generated to find the optimal temperature for the assay, followed by an "isothermal dose-response" experiment to quantify the drug's potency in stabilizing the target.

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEL cells for on-target JAK2, or a cell line expressing a putative off-target like ROCK) to ~80-90% confluency.

    • Harvest the cells and resuspend them in fresh culture medium to a density of 2-5 x 10⁶ cells/mL.

    • In a PCR plate, add serially diluted Ruxolitinib or a vehicle control (DMSO) to the cell suspension. Incubate at 37°C for 1 hour to allow for compound uptake.[13]

  • Heat Challenge:

    • Melt Curve: Aliquot the treated cell suspensions into PCR tubes. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by a cooling step to room temperature.[13][17]

    • Isothermal Dose-Response: Based on the melt curve, select a single temperature that results in significant, but not complete, precipitation of the target protein in the vehicle-treated sample. Heat all dose-response samples at this single temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method effectively lyses cells without detergents that might interfere with protein aggregation.[13]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific to the target protein of interest (e.g., anti-ROCK1).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining (normalized to the 37°C sample) against temperature. A shift in the curve to the right for the drug-treated sample indicates stabilization.

    • Isothermal Dose-Response: Plot the soluble protein signal against the drug concentration to generate a dose-response curve and calculate the EC50 for target stabilization.

PART 3: Assessing Functional Consequences

Confirming that Ruxolitinib binds to an off-target protein is the first step. The next critical question is whether this binding event translates into a functional consequence, i.e., does it inhibit or activate the protein's downstream signaling pathway?

On- and Off-Target Signaling Pathways

Ruxolitinib's on-target effect is the inhibition of the JAK/STAT pathway. An off-target interaction with ROCK would be expected to modulate pathways controlling cell migration and cytoskeletal dynamics.

G cluster_0 On-Target: JAK/STAT Pathway cluster_1 Off-Target: ROCK Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Ruxo_JAK Ruxolitinib Ruxo_JAK->JAK Inhibits RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC Actin Actin-Myosin Contraction pMLC->Actin Migration Cell Migration Actin->Migration Ruxo_ROCK Ruxolitinib Ruxo_ROCK->ROCK Inhibits

Caption: On-target (JAK/STAT) and off-target (ROCK) pathways of Ruxolitinib.

Methodology 3: Western Blot for Downstream Signaling

This method is used to measure changes in the phosphorylation state of key downstream substrates of a signaling pathway, providing a direct readout of kinase activity within the cell.

Causality Behind Experimental Choices: Measuring the phosphorylation of a direct substrate of the off-target kinase (e.g., Myosin Light Chain for ROCK) provides strong evidence of functional inhibition. It is crucial to use a phospho-specific antibody and to normalize this signal to the total amount of the substrate protein to account for any changes in protein expression.[18][19] Including a positive control (a known inhibitor of the off-target) and a negative control (vehicle) is essential for a self-validating experiment.

Detailed Protocol: Phospho-Protein Western Blot

  • Cell Culture and Treatment:

    • Culture cells as described for CETSA.

    • Treat cells with various concentrations of Ruxolitinib, a known off-target inhibitor (e.g., Y-27632 for ROCK) as a positive control, and a vehicle control (DMSO) for a specified time (e.g., 1-4 hours). If the pathway requires stimulation, add the appropriate agonist (e.g., LPA for ROCK) for a short period before lysis.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[20]

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine and normalize protein concentrations for all samples.

    • Prepare samples, run SDS-PAGE, and transfer to a PVDF membrane as previously described.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and perform ECL detection.

  • Stripping and Re-probing:

    • After imaging, strip the membrane using a mild stripping buffer.

    • Re-block and re-probe the same membrane with an antibody for the total protein (e.g., anti-total MLC2) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to allow for normalization.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein, total protein, and loading control.

    • Calculate the normalized phospho-protein level (phospho-signal / total protein signal).

    • Compare the normalized signal across the different treatment conditions to determine if Ruxolitinib inhibits the downstream signaling of the putative off-target.

Data Summary and Interpretation

A comprehensive study will generate diverse datasets that must be synthesized for a complete understanding. The data should be presented clearly to allow for easy comparison between on- and off-target activities.

Table 1: Summary of Ruxolitinib's In Vitro Kinase Selectivity Profile

Kinase Target Type Assay Method IC50 (nM) Reference
JAK2 On-Target Biochemical 2.8 [3]
JAK1 On-Target Biochemical 3.3 [3]
TYK2 On-Target Family Biochemical 19 [3]
JAK3 On-Target Family Biochemical 428 [3]
ROCK1 Off-Target Biochemical Data Dependent [3][10]

| Other Hits... | Off-Target | Biochemical | User-Determined | N/A |

Note: The IC50 for ROCK and other hits would be populated with data generated from the kinase panel screen.

Interpreting the Results: The goal is to build a "selectivity window" for Ruxolitinib. By comparing the IC50 or EC50 values for on-target versus off-target effects, one can determine the concentration range where Ruxolitinib is likely to be selective. For example, if the IC50 for JAK1/2 is ~3 nM and the IC50 for a validated off-target is 300 nM, there is a 100-fold selectivity window. This information is crucial for designing future experiments, helping researchers choose concentrations that are high enough to inhibit the primary target while minimizing confounding effects from off-target interactions.

Conclusion

The characterization of Ruxolitinib's off-target effects in vitro is a critical step towards fully understanding its biological activity. By employing a systematic, multi-pronged approach that combines broad screening, cellular target engagement validation, and functional signaling analysis, researchers can build a comprehensive and reliable profile of the drug's interactions. The detailed, self-validating protocols provided in this guide offer a framework for generating high-quality, interpretable data. This knowledge not only enhances the safety assessment of the drug but also opens avenues for discovering novel mechanisms of action and potential new therapeutic indications.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. [Link]

  • CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Chemical proteomics workflow. A small-molecule kinase inhibitor is... ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Immunology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JoVE. [Link]

  • Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. ResearchGate. [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Jakafi. [Link]

  • Compound: RUXOLITINIB (CHEMBL1789941). ChEMBL - EMBL-EBI. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability. ScienceOpen. [Link]

  • The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Leukemia. [Link]

  • Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft... Oncotarget. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. Blood. [Link]

  • Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements. Haematologica. [Link]

  • ruxolitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Stability of Novel Chemical Entities in Hepatocytes: A Case Study with CAS 593287-40-2

Executive Summary The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A key d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A key determinant of a drug's in vivo fate is its metabolic stability. This guide provides a comprehensive, technically-grounded framework for assessing the metabolic stability of a novel compound, designated here as CAS 593287-40-2, using cryopreserved human hepatocytes as the primary in vitro model. As a self-validating system, the protocols and analytical methodologies detailed herein are designed to ensure robustness, reproducibility, and a clear line of sight to in vivo predictions. We will delve into the causality behind experimental choices, from the selection of the in vitro system to the intricacies of bioanalytical quantification and data interpretation, providing a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The liver is the body's primary metabolic clearinghouse, equipped with a vast arsenal of enzymes that chemically modify foreign compounds (xenobiotics), including drugs.[1][2] This process, known as biotransformation, is a double-edged sword. While it facilitates the detoxification and excretion of substances, it can also lead to rapid drug clearance, reducing bioavailability and therapeutic efficacy, or in some cases, the formation of toxic metabolites.[3][4] Therefore, an early and accurate assessment of a compound's metabolic stability—its susceptibility to enzymatic degradation—is paramount.

Hepatocytes, the parenchymal cells of the liver, contain the full complement of both Phase I (e.g., cytochrome P450s or CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) drug-metabolizing enzymes in an intact cellular environment.[1][5] This makes them the gold-standard in vitro model for predicting in vivo hepatic clearance.[2] In this guide, we will outline the process for determining the metabolic stability of a hypothetical novel compound, CAS 593287-40-2, using cryopreserved human hepatocytes.

Experimental Design: A Rationale-Driven Approach

The design of a metabolic stability assay is not a one-size-fits-all endeavor. The choices made at this stage are critical for generating meaningful and translatable data.

The Choice of In Vitro System: Cryopreserved Human Hepatocytes

While simpler systems like liver microsomes are useful for high-throughput screening of CYP-mediated metabolism, they lack the full enzymatic machinery, particularly the cytosolic enzymes and the intact cellular structures necessary for a complete metabolic picture.[4][6] Cryopreserved human hepatocytes offer a convenient and reliable alternative to fresh hepatocytes, retaining enzymatic activities comparable to their fresh counterparts.[7] For CAS 593287-40-2, a compound with an unknown metabolic profile, a comprehensive system like hepatocytes is essential to capture the potential contributions of both Phase I and Phase II enzymes.[1]

Assay Format: Suspension vs. Plated Hepatocytes

The choice between a suspension or plated hepatocyte assay format depends largely on the expected metabolic turnover of the compound.

  • Suspension Assays: Ideal for compounds with moderate to high turnover. The assay duration is typically short (up to 4 hours).[7] This format is excellent for initial screening and ranking of compounds.

  • Plated Assays: Necessary for low-turnover compounds, where longer incubation times (24-48 hours or more) are required to observe significant depletion of the parent compound.[8][9]

For our initial assessment of CAS 593287-40-2, we will employ a suspension assay to efficiently determine if it is a high or low clearance compound. If the compound shows high stability in the initial suspension assay, a follow-up study using plated hepatocytes would be the logical next step.[9]

Key Assay Parameters

The following table outlines the key parameters for the initial hepatocyte stability assay for CAS 593287-40-2. The rationale behind each choice is provided to ensure a self-validating experimental design.

ParameterSelected ValueRationale
Hepatocyte Source Pooled Cryopreserved Human Hepatocytes (≥10 donors)Minimizes inter-individual variability in drug metabolism.
Cell Density 0.5 x 10^6 viable cells/mLA standard concentration that provides sufficient metabolic capacity while conserving cells.[10]
Test Compound Concentration 1 µMLow enough to be below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring first-order kinetics.[1]
Incubation Times 0, 15, 30, 60, 90, 120 minutesA time course that allows for the accurate determination of the disappearance rate for both rapidly and moderately metabolized compounds.[7]
Positive Controls Midazolam (High Clearance), Verapamil (Moderate Clearance)To validate the metabolic competency of the hepatocytes and the assay procedure.
Negative Control Heat-inactivated hepatocytesTo account for any non-enzymatic degradation of the compound.[7]
Solvent Concentration <0.1% DMSOTo minimize solvent-induced cytotoxicity or enzyme inhibition.[7]

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol details the execution of the suspension hepatocyte stability assay for CAS 593287-40-2.

Materials and Reagents
  • Cryopreserved human hepatocytes (pooled donors)

  • Williams' Medium E

  • Hepatocyte Maintenance Supplement Pack

  • CAS 593287-40-2 (10 mM stock in DMSO)

  • Positive control compounds (10 mM stocks in DMSO)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)

  • 96-well plates (non-coated)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Analysis prep_media Prepare Incubation Medium (Williams' E + Supplements) thaw_cells Thaw Cryopreserved Hepatocytes prep_compounds Prepare Working Solutions (1 µM final concentration) initiate Initiate Reaction: Add cells to compound solutions thaw_cells->initiate prep_compounds->initiate incubate Incubate at 37°C (Orbital Shaker) initiate->incubate sample Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sample quench Quench Reaction: Add to ACN with Internal Standard sample->quench process Centrifuge to Pellet Debris quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Workflow for the suspension hepatocyte metabolic stability assay.

Step-by-Step Procedure
  • Prepare Incubation Medium: Aseptically combine the Hepatocyte Maintenance Supplement Pack with Williams' Medium E and warm to 37°C.

  • Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to 0.5 x 10^6 viable cells/mL.

  • Prepare Compound Plates: In a 96-well plate, add the appropriate volume of pre-warmed incubation medium. Then, add the stock solution of CAS 593287-40-2, positive controls, or vehicle (for blank wells) to achieve the final desired concentration of 1 µM after the addition of the cell suspension.

  • Initiate the Reaction: Pre-incubate the compound plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding an equal volume of the hepatocyte suspension to each well.

  • Incubation: Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker set to a gentle speed (e.g., 100 rpm) to keep the cells in suspension.

  • Time Point Sampling: At each designated time point (0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation wells.

  • Quench the Reaction: Immediately transfer the aliquot into a separate 96-well plate containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile with an internal standard). The cold acetonitrile will precipitate proteins and halt all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins and cell debris.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

Bioanalytical Method: LC-MS/MS for Accurate Quantification

LC-MS/MS is the analytical method of choice for metabolic stability studies due to its high sensitivity, selectivity, and speed.[3][12]

Principle of LC-MS/MS

Liquid chromatography (LC) separates the parent compound (CAS 593287-40-2) from potential metabolites and other matrix components based on their physicochemical properties. The separated compounds then enter the mass spectrometer (MS), where they are ionized, and the parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[12]

Method Development for CAS 593287-40-2

A specific LC-MS/MS method would need to be developed and optimized for CAS 593287-40-2. This involves:

  • Tuning: Infusing a standard solution of the compound into the mass spectrometer to determine the optimal parent and fragment ion masses and collision energy.

  • Chromatography: Developing an LC gradient that provides good peak shape and separation from any interfering peaks in the hepatocyte matrix.

  • Internal Standard Selection: Choosing an internal standard (a stable, isotopically labeled version of the parent compound is ideal, but a structurally similar compound like Tolbutamide is often used) to account for any variability in sample processing and instrument response.

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

Calculating In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining is then plotted against time. The slope of the linear regression of this plot is equal to the elimination rate constant (k).

Equation 1: Elimination Rate Constant k = - (slope)

The in vitro half-life (t½) is then calculated as:

Equation 2: In Vitro Half-Life t½ = 0.693 / k

Calculating In Vitro Intrinsic Clearance (CLint)

The in vitro intrinsic clearance (CLint) represents the rate of metabolism in the experimental system, normalized to the number of hepatocytes.

Equation 3: In Vitro Intrinsic Clearance CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (10^6))

Data Presentation

The results for CAS 593287-40-2 and the control compounds should be summarized in a clear, tabular format.

CompoundIn Vitro t½ (min)In Vitro CLint (µL/min/10^6 cells)
CAS 593287-40-2 [Calculated Value][Calculated Value]
Midazolam (Control)< 30High
Verapamil (Control)30 - 120Moderate
Interpretation and Next Steps

The calculated CLint value allows for the classification of CAS 593287-40-2:

  • High Clearance (CLint > 50 µL/min/10^6 cells): The compound is rapidly metabolized. This may pose a challenge for achieving sufficient in vivo exposure. Medicinal chemistry efforts may be needed to block metabolic "soft spots."

  • Moderate Clearance (CLint 5 - 50 µL/min/10^6 cells): The compound has a moderate rate of metabolism.

  • Low Clearance (CLint < 5 µL/min/10^6 cells): The compound is metabolically stable. If the compound shows very little degradation over the 120-minute incubation, a follow-up study with plated hepatocytes over a longer time course is warranted.[9]

Metabolite Identification: Gaining Deeper Insights

Beyond determining the rate of disappearance of the parent compound, identifying the major metabolites is crucial for understanding the metabolic pathways and assessing the risk of forming pharmacologically active or toxic metabolites.[3] This is typically a follow-up study using high-resolution mass spectrometry (HRMS).

Metabolite Identification Workflow

G cluster_metid Metabolite Identification Workflow sample_prep Incubate Compound with Hepatocytes (t=0 and t=final) lc_hrms Analyze by LC-HRMS (Full Scan and dd-MS2) sample_prep->lc_hrms data_proc Process Data: Compare t=0 vs. t=final lc_hrms->data_proc met_search Search for Predicted Metabolites (e.g., +16 Da for oxidation) data_proc->met_search struct_elucid Structure Elucidation (Fragment Analysis) met_search->struct_elucid

Caption: A simplified workflow for metabolite identification.

By comparing the chromatograms of a time-zero sample with a later time point sample, new peaks that appear over time can be identified as potential metabolites. The accurate mass measurement from HRMS allows for the prediction of elemental formulas, and the fragmentation patterns help in elucidating the structure of the metabolites.[13][14]

In Vitro-In Vivo Extrapolation (IVIVE): Predicting Human Pharmacokinetics

A primary goal of in vitro metabolism studies is to predict the in vivo human hepatic clearance.[15][16] This is achieved through a process called in vitro-in vivo extrapolation (IVIVE).

The in vitro CLint value is scaled up to predict the in vivo intrinsic clearance for the whole liver. This scaled value is then used in models, such as the well-stirred model, to predict hepatic blood clearance (CLh).[17]

Equation 4: Scaling In Vitro CLint Scaled CLint (mL/min/kg) = In Vitro CLint * (Hepatocellularity per gram of liver) * (Liver weight in kg / Body weight in kg)

This prediction, while not always perfectly accurate, provides an invaluable early estimate of the compound's pharmacokinetic behavior in humans, guiding dose selection for first-in-human studies and informing the overall drug development strategy.[18][19]

Conclusion

The assessment of metabolic stability in human hepatocytes is a cornerstone of modern drug discovery. By employing a robust, rationale-driven experimental design, precise bioanalytical techniques, and sound data interpretation, we can effectively characterize the metabolic fate of novel compounds like CAS 593287-40-2. This in-depth guide provides the framework for a self-validating system that not only generates high-quality data but also provides the foundational insights necessary to make critical decisions in the progression of a new chemical entity towards becoming a life-changing therapeutic.

References

  • Stoll, K. E., & Nowak, S. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Journal of Caffeine Research, 3(2), 65–75.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 544–557.
  • Lv, Y., Luo, Y., Ren, H., Li, C., Xiang, Z., & Luan, Z. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology, 12, 959902.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • EBM Consult. (2018, February). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Harrill, J. A., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 4, 868474.
  • Al-Majdoub, Z. M., & Al-Dosari, M. S. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(6), 569.
  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(19-20), 1467–1472.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Harrill, J. A., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 4, 868474.
  • Thermo Fisher Scientific. (2024, May 7). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development.
  • Pelander, A., & Ojanperä, I. (2006). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. LCGC Europe, 19(2).
  • Thermo Fisher Scientific. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies.
  • Richert, L., Liguori, M. J., & Abadie, C. (2006). The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 849–865.
  • BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • WuXi AppTec. (2025, September 11). What Is IVIVE? 7 FAQs About In Vitro-In Vivo Extrapolation.
  • Murray, G. I., et al. (2004). Cytochrome P450 enzymes: Novel options for cancer therapeutics. Molecular Cancer Therapeutics, 3(3), 363–371.
  • WuXi AppTec. (2024, August 8). Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?.
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
  • Soars, M. G., & Riley, R. J. (2019). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. AAPS Journal, 21(5), 87.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Kandel, S. E., Wienkers, L. C., & Lampe, J. N. (2015). Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. In Comprehensive Accounts of Drug Research and Development. ResearchGate.
  • Mattek. (n.d.). Metabolic Stability.
  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Structure, Function and Clinical Significance: A Review. Current Drug Targets, 19(1), 38–54.
  • Sorenson, R. J., et al. (2007). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 50(2), 263–275.
  • Polanski, J., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 795.
  • Wang, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2568.
  • PubChem. (n.d.). (S)-2-{(S)-2-[(S)-2-({(R)-1-[(S)-6-Amino-2-((S)-2-amino-5-guanidino-pentylamino)-hexanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(1H-indol-3-yl)-propionylamino]-3,3-dimethyl-butyrylamino}-4-methyl-pentanoic acid.
  • Jefferson Digital Commons. (2024, February 9). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes.
  • PubChem. (n.d.). [2-(4-{2-[(2-Benzyloxycarbonylamino-3-methyl-butyryl)-indan-2-yl-amino]-acetylamino}-2,2-difluoro-5-methyl-3-oxo-hexanoylamino)-acetylamino]-acetic acid ethyl ester.
  • Wang, S., et al. (2022). Metabolite annotation from knowns to unknowns through knowledge-guided multi-layer metabolic networking. Nature Communications, 13(1), 6576.
  • Thermo Fisher Scientific. (n.d.). High-resolution compound identification in metabolomics: a review of current practices.
  • U.S. Environmental Protection Agency. (n.d.). N-(Cyclopentanecarbonyl)-2-methyl-L-leucylglycinamide Properties.
  • Letzel, A. C., et al. (2020). Specialized Metabolites from Ribosome Engineered Strains of Streptomyces clavuligerus. Metabolites, 10(11), 441.
  • Pujol, M. D., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 16.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-chlorobenzoic acid.
  • BroadPharm. (n.d.). Amino-PEG1-acid, HCl.
  • Natural Products Atlas. (n.d.). NPA008872.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Reconstitution and Handling of DOTA-[Pro¹,Tyr⁴]-Bombesin (1-14)

This Application Note is designed for researchers working with CAS 593287-40-2 , chemically identified as DOTA-[Pro¹,Tyr⁴]-Bombesin (1-14) . Important Chemical Identification Note: While often appearing in high-throughpu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with CAS 593287-40-2 , chemically identified as DOTA-[Pro¹,Tyr⁴]-Bombesin (1-14) .

Important Chemical Identification Note: While often appearing in high-throughput screens, CAS 593287-40-2 is distinct from small molecule kinase inhibitors (like Ruxolitinib). It is a peptide-chelator conjugate used primarily to target the Gastrin-Releasing Peptide Receptor (GRPR) . The protocol below is specifically engineered for this peptide to prevent oxidation, adsorption loss, and hydrolysis during cell culture applications.

Introduction & Mechanism

DOTA-[Pro¹,Tyr⁴]-Bombesin (1-14) is a synthetic peptide conjugate comprising the bombesin sequence (an amphibian homolog of mammalian Gastrin-Releasing Peptide) linked to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

In cell culture assays, this compound is utilized to:

  • Stimulate GRPR Signaling: Activating the Gq-coupled pathway leading to intracellular calcium mobilization.

  • Receptor Blocking/Competition: Serving as a "cold" ligand to block radiolabeled tracer binding.

  • Internalization Assays: Studying receptor-mediated endocytosis.

The critical handling challenge is the Methionine (Met14) residue, which is highly susceptible to oxidation, and the DOTA moiety , which is acidic and avidly chelates trace metals from standard buffers, potentially altering binding affinity.

Solubility & Stability Profile

SolventSolubility LimitStabilityApplication Notes
Metal-Free Water High (>5 mg/mL)Good (4°C, <24h)Preferred. Ensures DOTA remains uncomplexed until assay.
PBS (pH 7.4) High (>2 mg/mL)ModerateUse for immediate cell treatment. Long-term storage in PBS can promote hydrolysis.
DMSO ModerateExcellent (-20°C)Use only if high-concentration stocks (>10 mM) are strictly required.
Acidic Water (0.1% TFA) HighExcellentStabilizes the peptide but requires neutralization before cell addition.

Protocol: Stock Solution Preparation (1 mM)

Objective: Create a stable, contaminant-free 1 mM stock solution for cell culture use.

Materials Required[1][2][3][4]
  • Compound: 1 mg vial of CAS 593287-40-2.[1][2]

  • Solvent: Nuclease-free, Metal-free water (e.g., TraceSELECT™ or milliQ treated with Chelex resin).

  • Vessels: LoBind® (Low protein binding) microcentrifuge tubes. Standard polypropylene tubes bind peptides, causing significant mass loss.

  • Gas: Nitrogen or Argon stream (Optional but recommended for Met-stabilization).

Step-by-Step Methodology

1. Environmental Equilibration (Critical)

  • Remove the lyophilized vial from -20°C storage.

  • Allow it to equilibrate to room temperature (RT) for 30 minutes inside a desiccator.

  • Why? Opening a cold peptide vial introduces condensation, which hydrolyzes the peptide and causes inaccurate weighing.

2. Calculation & Weighing

  • Calculate the volume required for a 1 mM stock.

    • Formula:

      
      
      
    • Example: For 1.0 mg of peptide (MW ≈ 2042.3 Da):

      
      
      
  • Note: Always check the specific batch MW on the Certificate of Analysis (CoA), as TFA/Acetate salt counter-ions significantly alter the mass.

3. Dissolution

  • Add the calculated volume of Metal-Free Water to the vial.

  • Do not vortex vigorously. High-shear vortexing can shear long peptides or introduce oxygen bubbles that oxidize the Methionine residue.

  • Technique: Pipette up and down gently 10-15 times, or swirl slowly.

  • Visual Check: The solution should be perfectly clear. If particulates persist, sonicate in a water bath for 30 seconds (max).

4. pH Adjustment (The "DOTA Trap")

  • The DOTA moiety has four carboxylic acid groups. Dissolving in water may result in an acidic pH (~3-4).

  • Check pH using a micro-strip. If < 5.0, add 0.1 N NaOH in extremely small increments (0.5

    
    L) to bring pH to ~6.0–7.0.
    
  • Warning: Do not overshoot pH > 8.0, as this promotes deamidation of Glutamine (Gln) and Asparagine (Asn) residues.

5. Aliquoting & Storage

  • Aliquot the stock into single-use LoBind tubes (e.g., 20

    
    L per tube).
    
  • (Optional) Overlay with Argon gas to prevent oxidation.

  • Flash freeze in liquid nitrogen and store at -80°C .

  • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.

Protocol: Cell Culture Assay Application

Objective: Dilute the stock for a GRPR-binding or signaling assay (Final Conc: 1 nM – 100 nM).

Workflow Diagram (DOT)

G cluster_0 Critical Handling Step Stock 1 mM Stock (-80°C) Thaw Thaw on Ice (No Vortexing) Stock->Thaw Inter Intermediate Dilution (10 µM in PBS + 0.1% BSA) Thaw->Inter 1:100 Dilution Carrier Protein Essential Final Final Assay Well (1 nM - 100 nM) Inter->Final Serial Dilution Cells GRPR+ Cells (PC-3 / MDA-MB-231) Cells->Final Add to Monolayer

Caption: Serial dilution workflow emphasizing the need for carrier protein (BSA) in intermediate steps to prevent peptide loss to plastic walls.

Detailed Procedure
  • Carrier Protein Buffer: Prepare PBS containing 0.1% BSA (Bovine Serum Albumin) .

    • Reasoning: At nanomolar concentrations, peptides adhere instantly to plastic. BSA coats the plastic sites, ensuring the free peptide remains in solution.

  • Intermediate Dilution: Dilute the 1 mM stock 1:100 into the BSA-buffer to create a 10

    
    M working solution .
    
  • Final Addition: Add the working solution directly to the cell culture media.

    • Example: For a 10 nM final concentration in 2 mL media, add 2

      
      L of the 10 
      
      
      
      M working solution.

Biological Context: GRPR Signaling Pathway

Understanding the pathway is essential for designing the readout (e.g., FLIPR Calcium assay).

Pathway Ligand DOTA-Bombesin (Extracellular) GRPR GRPR (GPCR) Ligand->GRPR Binding Gq Gq Protein GRPR->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation

Caption: The Gq-coupled signaling cascade activated by Bombesin analogs. Assay readouts typically measure intracellular Calcium flux (Ca2+) or PKC downstream effects.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Activity in Assay Adsorption to plasticEnsure 0.1% BSA is present in all dilution buffers. Use LoBind tubes.
Variability between wells Oxidation of Met14Did you vortex? Use gentle mixing. Check stock age.
Cytotoxicity Low pH from DOTACheck pH of the stock solution. Neutralize with NaOH if < 5.0 before adding to cells.
Precipitation High Concentration in PBSDOTA peptides can aggregate in high salt. Dissolve stock in water, then dilute into PBS.

References

  • Ottokemi. DOTA-[Pro1,Tyr4]bombesin (1-14) Product Data Sheet.

  • MedChemExpress. DOTA-Bombesin (1-14) Datasheet.

  • Waser, B., et al. (2007). "Selective in vitro targeting of GRP and NMB receptors in human tumours with the new bombesin tracer 177Lu-AMBA."[1] European Journal of Nuclear Medicine and Molecular Imaging, 34, 95-100.[1]

  • Smith, C.J., et al. (2003). "Radiochemical investigations of 99mTc-N3S-X-BBN[7–14]NH2: an in vitro/in vivo structure–activity relationship study." Bioconjugate Chemistry, 14(1), 93-102.

  • PubChem. Compound Summary for Bombesin Analogs.

Sources

Application

Application Note: Preparation and Handling of Ruxolitinib Phosphate Stock Solutions

[1] Abstract & Scope This technical guide details the precise protocol for preparing high-integrity stock solutions of Ruxolitinib Phosphate , a potent and selective JAK1/JAK2 inhibitor. Unlike the free base form, the ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the precise protocol for preparing high-integrity stock solutions of Ruxolitinib Phosphate , a potent and selective JAK1/JAK2 inhibitor. Unlike the free base form, the phosphate salt exhibits distinct solubility and molecular weight characteristics that must be accounted for to ensure accurate molarity in biological assays. This document covers physicochemical properties, safety protocols, step-by-step preparation, storage stability, and dilution strategies for in vitro applications.

Physicochemical Properties & Critical Parameters[2][3]

Before initiating preparation, verify the identity of your compound. A common experimental error involves confusing the phosphate salt with the free base, leading to a ~32% error in final concentration .

ParameterRuxolitinib Phosphate (Salt)Ruxolitinib (Free Base)
CAS Number 1092939-17-7 941678-49-5
Molecular Weight 404.36 g/mol 306.37 g/mol
Formula C₁₇H₁₈N₆[1][2] · H₃PO₄C₁₇H₁₈N₆
Appearance White to off-white crystalline solidWhite powder
Solubility (DMSO)

33 mg/mL (approx. 80 mM)

60 mg/mL
Solubility (Water) Soluble (pH dependent)Insoluble

Critical Note: This protocol is specifically for the Phosphate Salt (MW 404.36). If you possess the free base, you must adjust the mass calculations using the free base MW (306.37).

Safety & Handling (E-E-A-T)

  • Toxicity: Ruxolitinib is a potent kinase inhibitor.[3][2][4] Inhalation or skin contact can modulate immune function.

  • DMSO Vector: Dimethyl sulfoxide (DMSO) is a permeation enhancer. It will carry dissolved Ruxolitinib through nitrile gloves and skin into the bloodstream.

  • PPE Requirements:

    • Double-gloving (Nitrile).

    • Chemical fume hood.

    • Safety goggles.

Preparation Protocol: 10 mM Stock Solution

A 10 mM (10 mmol/L) stock is the industry standard for kinase inhibitors, allowing for easy 1:1000 dilution to reach a 10


M working concentration with 0.1% DMSO content.
Calculations (Self-Validating Logic)

To prepare a specific volume (


) at a target concentration (

), calculate the required mass (

) using the Molecular Weight (

):


Example: Preparing 1 mL of 10 mM Stock

  • Target Conc (

    
    ):  10 mM = 0.01 mol/L
    
  • Volume (

    
    ):  1 mL = 0.001 L
    
  • MW: 404.36 g/mol [4][5][6][7][8][9]




Step-by-Step Workflow

PrepWorkflow Start Weigh Compound (4.04 mg) Solvent Add DMSO (1000 µL) Start->Solvent  Low Humidity   Mix Vortex & Sonicate (1-2 mins) Solvent->Mix Inspect Visual QC (Clear Solution?) Mix->Inspect Inspect->Mix  No (Precipitate)   Aliquot Aliquot (50-100 µL vials) Inspect->Aliquot  Yes   Store Store (-80°C) Aliquot->Store

Figure 1: Workflow for the preparation of Ruxolitinib Phosphate stock solution. Note the visual QC step to ensure complete dissolution before storage.

Detailed Procedure:

  • Weighing: Accurately weigh 4.04 mg of Ruxolitinib Phosphate into a sterile, RNase/DNase-free 1.5 mL microcentrifuge tube.

    • Expert Tip: If the scale is difficult to stabilize, weigh a larger amount (e.g., 10-12 mg) and adjust the DMSO volume accordingly to maintain 10 mM.

  • Solvent Addition: Add 1000

    
    L  of high-grade anhydrous DMSO (dimethyl sulfoxide).
    
    • Why Anhydrous? DMSO is hygroscopic. Absorbed water can cause compound precipitation over time and hydrolysis of the phosphate salt.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 1-2 minutes.

    • QC Check: Hold the tube up to a light source. The solution must be completely clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 50

    
    L or 100 
    
    
    
    L) to avoid repeated freeze-thaw cycles.
  • Storage: Store at -80°C (preferred) or -20°C.

Storage & Stability

ConditionStability EstimateNotes
-80°C (DMSO) 12 - 24 MonthsOptimal storage.
-20°C (DMSO) 6 - 12 MonthsAcceptable for active use.
4°C (DMSO) < 1 WeekNot recommended; DMSO freezes at 19°C.
Freeze/Thaw Max 3 CyclesCompound may degrade or precipitate.

Self-Validating Check: Before using a thawed aliquot, centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound has precipitated.[10] Re-sonicate or discard.

Biological Application: Serial Dilution

To treat cells, you must dilute the stock into aqueous media. Direct addition of 100% DMSO stock to cells is cytotoxic. Follow this serial dilution logic to minimize "DMSO shock."

Dilution Logic (Intermediate Step)

For an IC₅₀ assay (typically 0.1 nM to 1000 nM range):

  • Stock: 10 mM (100% DMSO).

  • Intermediate: Dilute 1:100 in Media/Buffer

    
     100 
    
    
    
    M (1% DMSO).
  • Working: Dilute 1:10 in Media

    
     10 
    
    
    
    M (0.1% DMSO).

DilutionScheme Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Step 100 µM in Media (1% DMSO) Stock->Inter  1:100 Dilution   (Prevents precipitation) Final Final Assay Well 10 µM - 1 nM (0.1% DMSO) Inter->Final  Serial Dilution   (Maintains constant DMSO)

Figure 2: Recommended dilution strategy to ensure solvent uniformity across assay conditions.

Mechanism of Action Context (JAK/STAT Pathway)

Ruxolitinib acts by competitively inhibiting the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of STAT proteins.

JAKpathway Cytokine Cytokine (IL-6, IFN-y) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT Proteins (Unphosphorylated) JAK->STAT Phosphorylation Rux Ruxolitinib (Inhibitor) Rux->JAK  INHIBITION   pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 3: Mechanism of Action. Ruxolitinib inhibits JAK1/2, blocking the phosphorylation of STATs and subsequent gene transcription.

References

  • PubChem. (2023). Ruxolitinib Phosphate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: High-Integrity In Vivo Formulation &amp; Radiolabeling of DOTA-[Pro1,Tyr4]-bombesin(1-14) (MP2346)

Topic: 593287-40-2 in vivo formulation protocols for mice Core Directive & Scientific Rationale Identity & Mechanism: The compound 593287-40-2 corresponds to DOTA-[Pro1,Tyr4]-bombesin(1-14) (also known as MP2346 ).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 593287-40-2 in vivo formulation protocols for mice

Core Directive & Scientific Rationale

Identity & Mechanism: The compound 593287-40-2 corresponds to DOTA-[Pro1,Tyr4]-bombesin(1-14) (also known as MP2346 ).[1][2][3] It is a peptide conjugate consisting of the 14-amino acid amphibian neuropeptide Bombesin, modified at positions 1 and 4, and conjugated to the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][4][5]

Primary Application: Unlike small molecule drugs formulated for oral bioavailability, MP2346 is a precursor for radiopharmaceuticals . It functions as a high-affinity agonist for the GRPR, which is overexpressed in prostate, breast, and small-cell lung cancers.[6] Upon binding, it internalizes into the tumor cell, making it an ideal vector for diagnostic imaging (when labeled with


, 

,

) or radionuclide therapy (when labeled with

,

).[1]

Formulation Challenge: The "formulation" of MP2346 is a two-stage process:

  • Chemical Formulation: Solubilization and radiolabeling of the precursor.

  • Biological Formulation: Preparation of the final injectable solution that ensures stability, prevents adsorption to plastics, and maintains physiological pH.

Physicochemical Profile & Handling

PropertyDataCritical Formulation Note
Molecular Weight ~2042.28 DaLarge peptide; negligible oral bioavailability.[1]
Solubility High in

Dissolves easily in aqueous buffers; no DMSO required.[1]
Stability Oxidation ProneThe Methionine (Met14) residue is susceptible to oxidation.[1] Avoid vigorous vortexing; use fresh buffers.
Adsorption High"Sticky" peptide. Requires BSA or Tween-80 in the final injectate to prevent loss to syringe walls.
Chelation pH DependentDOTA complexation requires pH 5.0–6.0 and heat (

).[1]

Protocol A: Preparation of Stock Solutions (Cold Precursor)

Purpose: To prepare a stable, metal-free stock of the peptide for long-term storage or use in "blocking" studies.

Reagents:

  • Lyophilized MP2346 powder (CAS 593287-40-2).[1]

  • Metal-Free Water (TraceSELECT™ or equivalent 18 MΩ[1]·cm water). Crucial: Trace metals (Zn, Cu) will compete with the radiometal for the DOTA chelator.[1]

Procedure:

  • Weighing: Accurately weigh 1 mg of MP2346.

  • Dissolution: Dissolve in 1 mL of Metal-Free Water to create a 1 mg/mL (approx. 0.5 mM) stock solution.

  • Aliquoting: Dispense into 10–50 µL aliquots in low-binding polypropylene tubes.

  • Storage: Store at -80°C . Stable for 6–12 months. Do not freeze-thaw more than once.

Protocol B: Radiolabeling Workflow (The "Active" Formulation)

Purpose: To generate the active radiopharmaceutical (e.g.,


-MP2346) for injection. This step is the primary formulation process.

Reagents:

  • MP2346 Stock (from Protocol A).[1]

  • Radionuclide (e.g.,

    
     in 0.1 M HCl).[1]
    
  • Reaction Buffer: 0.5 M Ammonium Acetate (

    
    ), pH 5.5.
    
  • Quenching Agent: 10 mM DTPA (Diethylenetriaminepentaacetic acid) – scavenges free radiometals.[1]

Step-by-Step Methodology:

  • Buffer Preparation: Mix 10 µg of MP2346 (approx. 5 nmol) with 100 µL of 0.5 M

    
     (pH 5.5).
    
  • Radionuclide Addition: Add the required activity of

    
     (typically 1–5 mCi / 37–185 MBq).[1]
    
  • Incubation: Heat the mixture at 80°C for 30 minutes in a thermomixer (agitation 300 rpm).

    • Scientific Logic:[1][2][6][7][8][9][10] DOTA kinetics are slow; heat is required to overcome the activation energy for metal encapsulation.

  • Quenching: Add 5 µL of 10 mM DTPA solution. Incubate for 5 mins at room temperature.

    • Self-Validating Step: Any non-chelated

      
       will bind to DTPA.[1] The 
      
      
      
      -DTPA complex is renally cleared rapidly, distinct from the peptide, allowing for quality control.[1]
  • Quality Control (TLC): Spot 1 µL on ITLC-SG strips. Develop in 50% Ethanol/Saline.

    • Criteria: Labeled Peptide (

      
      ) vs. Free Metal/DTPA (
      
      
      
      ).[1] Radiochemical purity must be >95%.

Protocol C: Final In Vivo Injection Formulation

Purpose: To prepare the radiolabeled peptide for IV injection into mice, ensuring physiological compatibility and minimal adsorption.

Vehicle Composition:

  • Base: 0.9% Saline (Sterile, Pyrogen-free).[1]

  • Stabilizer: 0.1% Bovine Serum Albumin (BSA) OR 0.05% Tween-80.[1]

    • Why? Peptides at nanomolar concentrations adsorb rapidly to plastic syringes. BSA coats the surfaces, ensuring the full dose is delivered.

Preparation Steps:

  • Dilution: Take the radiolabeled reaction mixture (from Protocol B) and dilute it with the Vehicle to the desired activity concentration (e.g., 100 µCi per 100 µL).

  • Filtration (Optional): If sterility is broken, pass through a 0.22 µm PVDF low-binding filter.[1] Note: Test filter integrity first; some filters trap peptides.[1]

  • Syringe Loading: Draw 100–150 µL into insulin syringes.

Dosing Parameters (Mouse):

  • Route: Intravenous (IV) Tail Vein.[1]

  • Volume: 100 µL (Max 200 µL).

  • Peptide Mass: Typically 0.1 – 0.5 µg per mouse (tracer level).[1]

  • Blocking Dose (Control): For specificity controls, co-inject 100 µg of cold MP2346 (excess) to saturate receptors.[1]

Visualization: Formulation Logic & Workflow

FormulationWorkflow Start Start: 593287-40-2 (MP2346) Lyophilized Stock Stock Solution 1 mg/mL in Metal-Free H2O Store -80°C Start->Stock Decision Intended Use? Stock->Decision Route_Cold Blocking Study (Cold Peptide) Decision->Route_Cold Specificity Control Route_Hot Imaging/Therapy (Radiolabeled) Decision->Route_Hot Tracer Formulation Final Formulation Vehicle: 0.9% Saline + 0.1% BSA Prevents Adsorption Route_Cold->Formulation Dilute directly Labeling Radiolabeling Reaction Buffer: 0.5M NH4OAc pH 5.5 Temp: 80°C, 30 min Route_Hot->Labeling QC QC: ITLC / HPLC Purity > 95%? Labeling->QC QC->Labeling Fail (Re-purify) QC->Formulation Pass Inject IV Injection (Tail Vein) Vol: 100 µL Mass: 0.1 µg (Tracer) / 100 µg (Block) Formulation->Inject

Caption: Workflow for processing MP2346 from lyophilized stock to ready-to-inject in vivo formulation.

Safety & Handling

  • Radiation Safety: When handling

    
     or 
    
    
    
    , use appropriate shielding (Lead/Acrylic) and work behind a L-block.[1]
  • Chemical Safety: MP2346 is bioactive.[11] While mouse doses are low, avoid inhalation of the powder.

  • Animal Welfare: IV injection of acidic buffers can cause tail necrosis. Ensure the final formulation pH is 6.5–7.5 by dilution with saline/PBS.

References

  • Biddlecombe, G. B., et al. (2007). "Molecular Imaging of Gastrin-Releasing Peptide Receptor-Positive Tumors in Mice Using

    
    - and 
    
    
    
    -DOTA-[Pro1,Tyr4]-Bombesin(1–14)."[1][3][12] Bioconjugate Chemistry, 18(3), 724–730.[1][12] Link[1]
  • Breeman, W. A., et al. (2002). "Preclinical comparison of

    
    -labeled DTPA- or DOTA-bombesin analogs for receptor-targeted scintigraphy and radionuclide therapy."[1][12] Journal of Nuclear Medicine, 43(12), 1650–1656.[1] Link
    
  • Schroeder, R. P., et al. (2009). "Gastrin-releasing peptide receptor-based radiopharmaceuticals for malignancy imaging and therapy." Current Pharmaceutical Design, 15(9), 940-951.[1] Link

  • Dumont, F., et al. (2013).

    
    -DOTA-bombesin analogs for gastrin-releasing peptide receptor targeting."[1] Nuclear Medicine and Biology, 40(6), 793-800.[1] Link
    

Sources

Application

calculating IC50 of CAS 593287-40-2 in proliferation assays

A Guide to IC50 Determination in JAK2-Driven Proliferation Assays Executive Summary & Scientific Rationale As a Senior Application Scientist, I often observe that variability in IC50 values stems not from the compound it...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to IC50 Determination in JAK2-Driven Proliferation Assays

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I often observe that variability in IC50 values stems not from the compound itself, but from inconsistent experimental boundary conditions. This guide focuses on Ruxolitinib Phosphate (CAS 593287-40-2) , the phosphate salt of the selective JAK1/2 inhibitor.[1][2]

While the free base (MW ~306.[3]37) is often used in biochemical screens, the phosphate salt (MW ~404.36) is the clinically relevant form (Jakafi/Jakavi) and is frequently preferred in cellular assays due to improved aqueous solubility profiles during the transition from DMSO stock to culture media.

The Biological Context: Ruxolitinib acts as an ATP-competitive inhibitor.[4][5] In proliferation assays, we are not measuring kinase inhibition directly; we are measuring the phenotypic consequence of that inhibition. Therefore, the choice of cell line is binary:

  • JAK-Dependent: Cells driven by JAK2 V617F (e.g., HEL 92.1.7, SET-2) or cytokine-dependent cells (e.g., Ba/F3).

  • JAK-Independent: Cells driven by alternative pathways (e.g., K-Ras), used as specificity controls.

Mechanism of Action (MOA) Visualization

Understanding the signaling bottleneck is critical for assay timing. Ruxolitinib blocks the phosphorylation of STAT proteins.[3][5] While phosphorylation inhibition happens in minutes, the resulting antiproliferative effect requires 48–72 hours to manifest significantly.

JAK_STAT_Pathway node_receptor Cytokine Receptor (e.g., EpoR / IL-3R) node_jak JAK2 V617F (Constitutive Activation) node_receptor->node_jak Recruits node_stat STAT5 Monomer node_jak->node_stat Phosphorylates node_rux Ruxolitinib Phosphate (CAS 593287-40-2) node_rux->node_jak ATP-Competitive Inhibition node_pstat p-STAT5 Dimer node_stat->node_pstat Dimerization node_nucleus Nucleus (Transcriptional Activation) node_pstat->node_nucleus Translocation node_prolif Cell Proliferation (Bcl-xL, Cyclin D) node_nucleus->node_prolif Gene Expression

Figure 1: Mechanism of Action. Ruxolitinib competitively inhibits JAK2, preventing STAT phosphorylation and subsequent proliferation genes.

Experimental Design & Pre-Assay Considerations
A. Cell Line Selection

For a robust IC50, you must use a cell line "addicted" to JAK signaling.

Cell LineDriver MutationExpected IC50 (Approx.)Notes
Ba/F3-JAK2 V617F Transfected JAK2 V617F~100 – 150 nMGold standard for potency. IL-3 independent.[6]
HEL 92.1.7 Endogenous JAK2 V617F~180 – 300 nMHuman Erythroleukemia. Robust adherent/suspension mix.
SET-2 Endogenous JAK2 V617F~50 – 200 nMEssential Thrombocythemia model.
Ba/F3 (Parental) IL-3 DependentN/A (Control)Use +IL-3 to check off-target toxicity (should be >1-5 µM).
B. The "Salt Correction" Factor (Crucial)

Many protocols fail because researchers weigh the powder assuming it is the free base.

  • Ruxolitinib Free Base MW: 306.37 g/mol [3]

  • Ruxolitinib Phosphate MW: 404.36 g/mol [3][7][8]

  • Correction Factor: 1.32

Implication: If you weigh 1 mg of CAS 593287-40-2 and treat it as the free base, your actual molar concentration will be ~24% lower than calculated, shifting your IC50 curve to the right (appearing less potent).

Detailed Protocol: 72-Hour Proliferation Assay

This protocol uses CellTiter-Glo (CTG) (ATP quantification) for readout. It is superior to MTT/MTS for JAK inhibitors because it is more sensitive and less prone to metabolic interference.

Phase 1: Reagent Preparation
  • Stock Solution (10 mM):

    • Weigh 4.04 mg of Ruxolitinib Phosphate.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Validation: Vortex for 30 seconds. Solution should be clear. Aliquot (50 µL) and store at -80°C. Avoid freeze-thaw >3 times.

  • Assay Media:

    • RPMI-1640 + 10% FBS + 1% Pen/Strep.

    • Note: For Ba/F3 parental lines, include 10 ng/mL IL-3. For JAK2-V617F lines, omit IL-3.

Phase 2: Serial Dilution (The 3x Scheme)

We will generate a 9-point dose-response curve. We prepare these at 1000x in DMSO first, then dilute to 2x in media.

  • Step A (DMSO Plate):

    • Add 20 µL of 10 mM Stock to Well A1.

    • Add 20 µL DMSO to Wells A2–A9.

    • Transfer 10 µL from A1 -> A2 (1:3 dilution). Mix. Repeat to A9.

    • Result: Concentration range from 10 mM down to ~1.5 µM in 100% DMSO.

  • Step B (Intermediate Media Plate):

    • Transfer 2 µL from DMSO Plate to 998 µL of warm media (1:500 dilution).

    • Result: 2x Working Solutions (20 µM down to 3 nM) with 0.2% DMSO.

Phase 3: Assay Execution[9]

Protocol_Workflow step1 Seed Cells (3,000 cells/well) Vol: 50 µL step2 Add 2x Compound (From Intermediate Plate) Vol: 50 µL step1->step2 step3 Incubate 72 Hours 37°C, 5% CO2 step2->step3 step4 Equilibrate RT (30 mins) step3->step4 step5 Add CellTiter-Glo Vol: 100 µL step4->step5 step6 Read Luminescence (Integration: 1.0s) step5->step6

Figure 2: Experimental Workflow. Final assay volume is 100 µL. Final DMSO concentration is 0.1%.

  • Seeding:

    • Harvest cells in log phase (viability >95%).

    • Dilute to 60,000 cells/mL.

    • Dispense 50 µL per well (3,000 cells/well) into a white-walled, clear-bottom 96-well plate.

    • Edge Effect Control: Fill outer perimeter wells with 100 µL PBS; do not use for data.

  • Treatment:

    • Add 50 µL of the 2x Working Solutions (from Phase 2, Step B) to the cells.

    • Final Concentrations: 10 µM, 3.3 µM, 1.1 µM ... down to ~1.5 nM.

    • Controls:

      • DMSO Control: Cells + 0.1% DMSO (0% Inhibition).

      • Blank: Media only (Background).

  • Incubation:

    • Incubate for 72 hours at 37°C / 5% CO2.

  • Readout:

    • Equilibrate plate and CTG reagent to Room Temperature (critical for enzymatic kinetics).

    • Add 100 µL CTG reagent.

    • Orbit shake for 2 mins (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence.[10]

Data Analysis & Interpretation
Calculation
  • Subtract Background:

    
    
    
  • Normalize:

    
    
    
  • Curve Fitting: Use non-linear regression (GraphPad Prism or similar).

    • Equation: log(inhibitor) vs. response -- Variable slope (four parameters).

    • Constraint: Bottom = 0 (if 100% kill is expected) or unconstrained if cytostatic.

Expected Results
  • Ba/F3-JAK2 V617F: IC50 should fall between 100 nM and 200 nM .

  • HEL Cells: IC50 typically 180 nM – 300 nM .

  • Note: If IC50 > 1 µM in these lines, check your stock concentration or cell line identity.

Troubleshooting & Self-Validation (The "Trust" Pillar)
  • Z-Factor Check:

    
    
    Calculate using your DMSO controls (
    
    
    
    ) and a kill control (e.g., 10 µM Staurosporine or high-dose Ruxolitinib) (
    
    
    ). A Z' > 0.5 confirms the assay is robust enough for IC50 determination.
  • The "Serum Shift": Ruxolitinib binds to plasma proteins. High FBS (e.g., 20%) will shift the IC50 higher (lower potency) compared to 10% FBS. Standardize FBS at 10% for reproducible literature comparisons.

  • Solubility Crash: If you see precipitation at 10 µM in the well, your intermediate dilution step (Phase 2) was likely done in cold media. Always dilute DMSO stocks into warm media to prevent shock precipitation.

References
  • PubChem. Compound Summary for CID 25126798: Ruxolitinib Phosphate. National Library of Medicine. [Link]

  • Quintas-Cardama, A., et al. (2010).[4][11] "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood, 115(15), 3109-3117.[4] (Primary source for Ba/F3 and HEL IC50 data).[1][11] [Link]

Sources

Method

Precision Western Blotting for p-STAT3 Modulation by C188-9 (CAS 593287-40-2)

Topic: Western Blot Protocols for p-STAT3 using 593287-40-2 (C188-9) Content Type: Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Probe and the Pathway S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Western Blot Protocols for p-STAT3 using 593287-40-2 (C188-9) Content Type: Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Probe and the Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, drives oncogenesis, immune evasion, and stemness. Under physiological conditions, STAT3 activation is transient.[1] However, in many cancers (e.g., HNSCC, breast, lung), it remains constitutively phosphorylated.

The Compound: CAS 593287-40-2, widely known in literature as C188-9 , is a high-affinity, small-molecule inhibitor targeting the STAT3 Src Homology 2 (SH2) domain.[2][3][4]

The Challenge: Detecting the inhibition of a phosphoprotein requires a rigorous experimental window. Unlike detecting activation (where you look for a band to appear), validating C188-9 requires demonstrating the disappearance of a specific band (p-STAT3 Tyr705) relative to the total protein pool, often against a backdrop of potent cytokine stimulation.

This guide provides a field-proven protocol to validate C188-9 activity, emphasizing the preservation of the labile phosphoproteome and the mathematical necessity of normalizing to Total STAT3 rather than housekeeping proteins alone.

Mechanism of Action & Experimental Logic

To design a valid experiment, one must understand exactly where C188-9 acts. It does not inhibit the upstream JAK kinase directly; rather, it acts as a "uncoupler."

Mechanistic Pathway[2][4][5][6][7][8][9][10][11]
  • Normal State: Upstream kinases (JAKs, Src) phosphorylate receptor tails. STAT3 SH2 domains bind these phosphotyrosines.[2][3][4][5] STAT3 becomes phosphorylated at Tyr705, homodimerizes via SH2-pTyr interactions, and translocates to the nucleus.[1][6][7]

  • C188-9 Action: C188-9 mimics the phosphotyrosyl peptide.[5] It binds the STAT3 SH2 pocket with high affinity (

    
     ~4.7 nM).[3]
    
  • Result: STAT3 cannot bind the receptor (preventing initial phosphorylation) and cannot homodimerize (preventing nuclear accumulation).

Visualization: C188-9 Inhibition Logic

STAT3_Inhibition Cytokine Cytokine (IL-6/LIF) Receptor Receptor (gp130/EGFR) Phosphorylated Tyrosines Cytokine->Receptor Activates STAT3_Unphos Monomeric STAT3 (SH2 Domain Open) Receptor->STAT3_Unphos Recruits via SH2 Complex STAT3-C188-9 Complex (SH2 Blocked) STAT3_Unphos->Complex Binding STAT3_Phos p-STAT3 (Tyr705) Dimer STAT3_Unphos->STAT3_Phos Phosphorylation (Blocked by C188-9) C188_9 C188-9 (CAS 593287-40-2) C188_9->STAT3_Unphos Competes for SH2 Nucleus Nuclear Translocation & Transcription STAT3_Phos->Nucleus Drives Cancer Phenotype

Caption: C188-9 competitively binds the STAT3 SH2 domain, preventing receptor recruitment and dimerization.

Experimental Design & Controls

A Western Blot for C188-9 validation is invalid without specific controls. You are measuring a ratio change, not just band intensity.

The "Signal Window" Concept

Basal p-STAT3 levels in culture can be low. To prove inhibition, you often need to "spike" the system with a cytokine (IL-6) to create a high p-STAT3 signal, then demonstrate that C188-9 blunts this spike.

GroupTreatmentPurposeExpected Result
1. Negative Control Vehicle (DMSO) onlyBaselineLow/Basal p-STAT3
2. Positive Control IL-6 (10-50 ng/mL, 15-30 min)Max SignalStrong p-STAT3 Band
3. Experimental C188-9 (Pre-treat) + IL-6Test EfficacyReduced p-STAT3 vs Group 2
4. Toxicity Control C188-9 (High Dose)Check LoadingTotal STAT3/Actin unchanged

Dose Range: C188-9 typically shows activity in the 1–20 µM range in vitro. Time Course: Pre-treat cells with C188-9 for 1–2 hours before adding IL-6.

Detailed Protocol: From Lysis to Imaging

Phase 1: Sample Preparation (The Critical Step)

Why: Phosphatases are faster than proteases. If you lyse without immediate phosphatase inhibition, p-STAT3 signal will vanish in seconds.

Reagents:

  • Lysis Buffer: RIPA (strong) or NP-40 (milder, preserves nuclear complexes).

  • Protease Inhibitor Cocktail: (e.g., Aprotinin, Leupeptin).

  • Phosphatase Inhibitors (MANDATORY):

    • Sodium Orthovanadate (

      
      ): 1 mM (inhibits tyrosine phosphatases). Must be activated by boiling/pH cycling. 
      
    • Sodium Fluoride (NaF): 10-50 mM (inhibits serine/threonine phosphatases).

Procedure:

  • Seed Cells: Plate cells (e.g., MDA-MB-231, DU145) to reach 70-80% confluence.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) overnight to reduce basal p-STAT3 noise.

  • Drug Treatment:

    • Add C188-9 (dissolved in DMSO) at 0, 3, 10, 30 µM.

    • Incubate for 1-2 hours .

  • Stimulation:

    • Add IL-6 (10 ng/mL) directly to the media containing the drug.

    • Incubate for exactly 15-20 minutes . (Longer times induce negative feedback loops via SOCS3).

  • Lysis:

    • Place plates on ICE .

    • Aspirate media and wash 1x with ice-cold PBS containing 1 mM

      
       .
      
    • Add ice-cold Lysis Buffer (+ inhibitors). Scrape immediately.

    • Sonicate (3x 5 sec pulses) to shear DNA and solubilize nuclear STAT3.

    • Centrifuge (14,000 x g, 15 min, 4°C). Collect supernatant.

Phase 2: Electrophoresis & Transfer
  • Gel: 10% SDS-PAGE is ideal for STAT3 (~88 kDa).

  • Loading: 20-30 µg total protein per lane.

  • Transfer: PVDF membranes are preferred for phosphoproteins due to better retention.

    • Tip: Do not let the membrane dry out at any point.

Phase 3: Immunodetection (The Dual-Blot Strategy)

You must detect p-STAT3 (Tyr705) and Total STAT3 . Note: Do not rely solely on GAPDH/Actin. If C188-9 is toxic at high doses, Actin might remain stable while Total STAT3 degrades. The p-STAT3/Total STAT3 ratio is the gold standard.

Antibody Selection:

  • Primary 1: Anti-p-STAT3 (Tyr705).[5] Rabbit monoclonal preferred for specificity. (1:1000 dilution).

  • Primary 2: Anti-STAT3 (Total). Mouse monoclonal preferred to allow multiplexing or easy stripping. (1:1000 dilution).

Workflow:

  • Blocking: 5% BSA in TBST for 1 hour.

    • Crucial:Do NOT use Non-Fat Dry Milk for phosphoprotein blots. Milk contains casein (a phosphoprotein) which causes high background and masks the signal.

  • Primary Incubation: Overnight at 4°C with shaking.

  • Washing: 3 x 10 min TBST.

  • Secondary Incubation: HRP-conjugated secondary (1:5000) for 1h at RT.

  • Detection: ECL Prime or similar high-sensitivity substrate.

Experimental Workflow Diagram

WB_Protocol Seed Seed Cells (70% Confluence) Treat Treat with C188-9 (1-2 Hours) Seed->Treat Stim Stimulate IL-6 (15-20 mins) Treat->Stim Lyse Lyse on ICE (+ Na3VO4) Stim->Lyse PAGE SDS-PAGE (10% Gel) Lyse->PAGE Ab Probe p-STAT3 (BSA Block) PAGE->Ab Strip Strip & Reprobe (Total STAT3) Ab->Strip

Caption: Step-by-step workflow for validating C188-9 inhibition of STAT3 phosphorylation.

Data Analysis & Troubleshooting

Quantification
  • Measure density of p-STAT3 (Tyr705) band.[5]

  • Measure density of Total STAT3 band.

  • Calculate Ratio:

    
    
    
  • Normalize: Set the "IL-6 Only" (Positive Control) ratio to 100%. Calculate % Inhibition for C188-9 treated samples.

Troubleshooting Guide
IssueProbable CauseSolution
No p-STAT3 signal Phosphatase activityEnsure

is fresh and activated. Keep lysates ice-cold.
High Background Blocking with MilkSwitch to 5% BSA for blocking and primary antibody dilution.
Total STAT3 decreases Drug Toxicity / ProteolysisC188-9 can induce apoptosis at high doses (24h+). Check PARP cleavage. Use protease inhibitors.
No Inhibition observed Insufficient Pre-incubationC188-9 needs time to enter the cell and compete. Increase pre-treatment to 2-4 hours.

References

  • Redell, M. S., et al. (2011).[2] "Targeting the STAT3 signaling pathway in human cancers." Science Translational Medicine. Link (Describes the development and mechanism of C188-9).

  • Bharadwaj, U., et al. (2016).[2][4] "Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma." Oncotarget. Link (Validation of C188-9 specificity and Western Blot protocols).

  • Xu, X., et al. (2009).[2][4] "A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo."[8] Oncogene. Link (Foundational work on STAT3 SH2 domain targeting).

  • Zhang, L., et al. (2013). "Stat3 inhibition ameliorates muscle wasting in chronic kidney disease."[2][4] Journal of the American Society of Nephrology. Link (Application of C188-9 in in vivo models and tissue Western blots).

Sources

Application

optimal incubation time for Ruxolitinib phosphate treatment

This Application Note is designed for researchers and drug development professionals optimizing JAK inhibitor assays. It synthesizes kinetic data, mechanistic insights, and field-proven protocols to establish the "optima...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals optimizing JAK inhibitor assays. It synthesizes kinetic data, mechanistic insights, and field-proven protocols to establish the "optimal" incubation windows for Ruxolitinib phosphate.

Optimizing Incubation Windows for Ruxolitinib Phosphate in JAK-STAT Assays

Executive Summary

Ruxolitinib phosphate is a potent, selective inhibitor of JAK1 and JAK2.[1] While its mechanism is well-understood, the "optimal" incubation time is not a static variable; it is strictly dependent on the downstream event being measured.

  • For Signaling (Phospho-STAT quantification): The optimal window is 1–2 hours .[2] This captures direct target engagement before feedback loops or compensatory mechanisms restore signaling.

  • For Phenotypic Readouts (Apoptosis/Proliferation): The optimal window is 48–72 hours . This allows sufficient time for transcriptional changes to manifest as cell cycle arrest or cell death.

This guide details the kinetic rationale and provides validated protocols for both contexts.

Mechanistic Grounding: The Kinetic Window

Ruxolitinib acts as an ATP-competitive inhibitor. Upon entering the cell, it binds the kinase domain of JAK1/2, preventing the trans-phosphorylation required to recruit and phosphorylate STAT proteins.

Key Kinetic Insight: The phosphorylation of STATs (pSTAT) is a rapid event (minutes). Conversely, the physiological consequence (e.g., apoptosis in HEL or SET-2 cells) is a cumulative effect of suppressed gene expression (days).

Visualization: Ruxolitinib Intervention in JAK-STAT Signaling

The following diagram illustrates the pathway and the precise point of temporal intervention.[3]

JAK_STAT_Pathway Ligand Cytokine (IL-6/IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Rux Ruxolitinib (Inhibitor) Rux->JAK ATP Competition (Fast Kinetics) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation (15-30 mins) Apoptosis Apoptosis / Growth Arrest Nucleus->Apoptosis Downstream Effect (24-72 hours)

Figure 1: Mechanism of Action. Ruxolitinib competitively inhibits JAK, blocking the rapid phosphorylation of STATs. This upstream block eventually leads to downstream phenotypic changes like apoptosis.

Experimental Design Considerations

Before initiating the protocol, select the incubation time based on your specific readout.

Experimental ReadoutOptimal IncubationRationale
pSTAT1/3/5 Levels 1 – 2 Hours Maximal inhibition of phosphorylation occurs rapidly. Longer incubations (>4h) may introduce feedback loop artifacts or receptor internalization.
Gene Expression (mRNA) 6 – 24 Hours Sufficient time for mRNA turnover of JAK-STAT target genes (e.g., BCL-XL, PIM1) without significant cell death.
Apoptosis (Caspase 3/7) 24 – 48 Hours Caspase activation peaks after sustained suppression of survival signals.
Cell Viability (IC50) 72 Hours Allows multiple cell division cycles to pass, maximizing the signal window between treated and untreated cells.
Protocol A: Short-Term Signaling Assay (pSTAT Quantitation)

Objective: Determine the potency (IC50) of Ruxolitinib on JAK phosphorylation. Cell Model: HEL (JAK2 V617F) or TF-1 (Cytokine dependent).

Reagents & Preparation[4][5]
  • Ruxolitinib Phosphate Stock: Dissolve in DMSO to 10 mM. Store at -80°C.

  • Starvation Media: RPMI-1640 + 0.1% BSA (Serum-Free).

  • Stimulant: IL-6 or GM-CSF (if using non-constitutively active cells).

Step-by-Step Methodology
  • Cell Preparation (Starvation):

    • Wash cells 2x with PBS to remove serum factors.

    • Resuspend in Starvation Media at 1 x 10^6 cells/mL.

    • Incubate for 4 hours at 37°C. Note: This resets basal phosphorylation levels.

  • Compound Treatment (The Critical Window):

    • Prepare 10x concentrations of Ruxolitinib in Starvation Media (serial dilutions).

    • Add compound to cells.[3][5][6]

    • Incubate for exactly 1 hour at 37°C.

    • Why 1 hour? Kinetic studies show peak inhibition of pSTAT3/5 stabilizes between 30–90 minutes.

  • Stimulation (Optional):

    • If using TF-1 or PBMCs, add Cytokine (e.g., IL-6 at 10 ng/mL) for 15 minutes .

    • If using HEL (Constitutive JAK2), skip this step.

  • Fixation & Permeabilization:

    • Immediately place cells on ice to halt phosphatase activity.

    • Fix with 1.6% Paraformaldehyde (10 min, RT).

    • Permeabilize with ice-cold Methanol (90%) for 30 min on ice.

  • Analysis:

    • Proceed to Flow Cytometry (Phospho-Flow) or Western Blot using anti-pSTAT antibodies.

Protocol B: Long-Term Cytotoxicity & Proliferation Assay

Objective: Determine phenotypic efficacy (Cell Viability IC50). Cell Model: JAK2-dependent cell lines (e.g., SET-2, Ba/F3-JAK2V617F).

Reagents
  • Assay Media: RPMI-1640 + 10% FBS.

  • Detection Reagent: CellTiter-Glo® (ATP) or CCK-8 (Metabolic).

Step-by-Step Methodology
  • Seeding Optimization:

    • Seed cells in white-walled 96-well plates.

    • Density: 2,000 – 5,000 cells/well .

    • Critical: Ensure cells are in log-phase growth. Over-seeding will lead to contact inhibition, masking the drug effect.

  • Drug Addition:

    • Add Ruxolitinib (9-point dose response, e.g., 1 nM to 10 µM).

    • Ensure final DMSO concentration is <0.5% and consistent across all wells.

  • Incubation:

    • Incubate for 72 Hours at 37°C, 5% CO2.

    • Why 72 hours? Ruxolitinib is cytostatic. 24 hours is often insufficient to distinguish growth arrest from slow growth. 72 hours covers ~3 cell cycles, providing a robust "Signal-to-Noise" ratio.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add detection reagent (e.g., CellTiter-Glo) 1:1 volume.

    • Shake for 2 mins; incubate 10 mins (dark).

    • Measure Luminescence.

Workflow Optimization & Validation

To validate if your incubation time is optimal for your specific cell line, perform a "Time-Course Z-Factor" experiment.

Visualization: Optimization Workflow

Optimization_Workflow cluster_Timepoints Harvest Timepoints Start Start Optimization Seed Seed Cells (Multiple Plates) Start->Seed Treat Treat with Ruxolitinib (IC90 Concentration) Seed->Treat T24 24 Hours Treat->T24 T48 48 Hours Treat->T48 T72 72 Hours Treat->T72 Calc Calculate Z-Factor 1 - (3(σ_p + σ_n) / |μ_p - μ_n|) T24->Calc T48->Calc T72->Calc Decision Select Timepoint with Z' > 0.5 Calc->Decision

Figure 2: Time-Course Optimization. Run parallel plates to determine the incubation time that yields the highest statistical effect size (Z-Factor).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High Variability (High CV%) Edge effects or pipetting error.Use breathing membranes; exclude outer wells from analysis.
Low Signal Window at 72h Drug degradation or cell overgrowth.Ruxolitinib is stable, so check cell density. Reduce seeding density to ensure cells remain in log phase at 72h.
No Inhibition in pSTAT (1h) Insufficient drug entry or wrong stimulant.Ensure cells are permeabilized correctly. Verify cytokine receptor expression on cell surface.
References
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib. National Institutes of Health (NIH). Available at: [Link]

  • FDA Drug Approval Package: Jakafi (Ruxolitinib). U.S. Food and Drug Administration. Available at: [Link][2][7]

  • Ruxolitinib effectively inhibits proliferation of PVTL-2 and HEL cells. ResearchGate. Available at: [Link]

  • In Vitro Profiling of Ruxolitinib. Oncotarget. Available at: [Link]

Sources

Method

Technical Guide: Synthesis and Process Optimization for Ruxolitinib (CAS 593287-40-2)

Executive Summary This technical guide details the synthesis, purification, and validation protocols for Ruxolitinib (CAS 593287-40-2) , a selective Janus Kinase (JAK1/JAK2) inhibitor. The (R)-enantiomer of Ruxolitinib i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and validation protocols for Ruxolitinib (CAS 593287-40-2) , a selective Janus Kinase (JAK1/JAK2) inhibitor. The (R)-enantiomer of Ruxolitinib is the pharmacologically active species; therefore, this guide prioritizes stereochemical control and impurity management.

The protocols herein describe a Convergent Synthesis Strategy utilizing a Suzuki-Miyaura coupling followed by an Aza-Michael addition and subsequent chiral resolution. This route is selected for its robustness, scalability, and reproducibility in a research or process development setting.

Key Chemical Attributes
AttributeDetail
Chemical Name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Molecular Formula C₁₇H₁₈N₆
Molecular Weight 306.37 g/mol
Chirality (R)-Enantiomer (Active)
Key Impurity Ruxolitinib-Amide (Hydrolysis product of nitrile)

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected into three primary modules: the pyrrolopyrimidine core, the pyrazole bridge, and the chiral cyclopentyl tail.

Diagram 1: Retrosynthetic Logic

Retrosynthesis Ruxolitinib Target: Ruxolitinib (CAS 593287-40-2) Michael_Adduct Intermediate: Racemic Michael Adduct Michael_Adduct->Ruxolitinib Chiral Resolution (HPLC or Tartaric Acid) Core_Heterocycle Heteroaryl Core: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Core_Heterocycle->Michael_Adduct Aza-Michael Addition (DBU/Acetonitrile) Michael_Acceptor Michael Acceptor: 3-Cyclopentylacrylonitrile Michael_Acceptor->Michael_Adduct Reagent_A Reagent A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reagent_A->Core_Heterocycle Suzuki Coupling (Pd(PPh3)4) Reagent_B Reagent B: 4-Pyrazoleboronic acid pinacol ester Reagent_B->Core_Heterocycle Reagent_C Reagent C: Cyclopentanecarbaldehyde Reagent_C->Michael_Acceptor Horner-Wadsworth-Emmons

Caption: Retrosynthetic disconnection showing the convergent assembly of the heteroaryl core and the cyclopentyl side chain.

Detailed Experimental Protocols

Phase 1: Synthesis of the Heteroaryl Core

This phase couples the pyrrolopyrimidine scaffold with the pyrazole moiety.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • 4-Pyrazoleboronic acid pinacol ester (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

  • Inertion: Charge a reaction vessel with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, boronic ester, and K₂CO₃. Purge with Nitrogen (N₂) for 15 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalysis: Add Pd(PPh₃)₄ under positive N₂ flow.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature (RT). Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the solid with water, filter, and wash with cold Ethanol.

    • Yield Target: >85%[3][4]

    • Appearance: Off-white to pale yellow solid.

Phase 2: Synthesis of Michael Acceptor (3-Cyclopentylacrylonitrile)

Reagents:

  • Cyclopentanecarbaldehyde (1.0 equiv)

  • Diethyl cyanomethylphosphonate (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Activation: Dissolve diethyl cyanomethylphosphonate in anhydrous THF at 0°C. Add t-BuOK portion-wise. Stir for 30 mins.

  • Addition: Dropwise add Cyclopentanecarbaldehyde while maintaining temperature <5°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Add water and extract with Ethyl Acetate (EtOAc).

  • Isolation: Dry organic layer (MgSO₄), concentrate, and distill (vacuum distillation recommended) to obtain the pure olefin.

    • Isomer Note: The reaction produces a mixture of E/Z isomers. Both react in the subsequent Michael addition, but the E-isomer is generally preferred for kinetics.

Phase 3: Aza-Michael Addition and Chiral Resolution

This is the critical step establishing the carbon-nitrogen bond and isolating the active enantiomer.

Reagents:

  • Heteroaryl Core (from Phase 1)

  • 3-Cyclopentylacrylonitrile (from Phase 2)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic, 0.5 equiv)

  • Solvent: Acetonitrile (ACN)

Protocol (Formation of Racemate):

  • Suspend the Heteroaryl Core in ACN.

  • Add 3-Cyclopentylacrylonitrile (1.5 equiv) and DBU.

  • Heat to 50–60°C for 24 hours. The reaction is heterogeneous initially but may clear as the product forms.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove DBU), then Brine.

  • Crude Isolation: Evaporate to yield racemic Ruxolitinib.

Protocol (Chiral Resolution): Option A: Preparative Chiral HPLC (Recommended for <5g scale)

  • Column: Chiralpak IA or AD-H.

  • Mobile Phase: Hexane/Ethanol/Diethylamine (70:30:0.1).

  • Detection: UV @ 254 nm.

  • Collection: Collect the second eluting peak (typically the R-isomer, but must be verified by optical rotation or co-injection with a standard).

Option B: Chemical Resolution (Recommended for >10g scale)

  • Resolving Agent: (+)-L-Tartaric acid or Di-p-anisoyl-L-tartaric acid.

  • Solvent: Isopropanol/Water.

  • Crystallization: Dissolve racemate and resolving agent (0.5 equiv) in hot isopropanol. Cool slowly to induce crystallization of the diastereomeric salt.

  • Free Basing: Filter the salt, suspend in water, basify with NaHCO₃, and extract with EtOAc to yield the chiral free base.

Impurity Management: The Amide Problem

A common "Process-Related Impurity" is the hydrolysis of the nitrile group to an amide (Ruxolitinib-Amide).

Detection: LC-MS peak at M+18 relative to Ruxolitinib. Remediation Protocol: If the amide content exceeds 0.5%, perform a dehydration rescue:

  • Dissolve the impure material in dry Dichloromethane (DCM).[5]

  • Add Triethylamine (3.0 equiv).

  • Cool to 0°C and add POCl₃ (Phosphorus Oxychloride, 1.1 equiv) dropwise.

  • Stir for 1 hour at 0°C.

  • Quench carefully with saturated NaHCO₃. This converts the amide back to the nitrile.

Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

Diagram 2: Synthesis & Resolution Workflow

Workflow cluster_0 Core Assembly cluster_1 Purification & Resolution Start Start Synthesis Step1 Suzuki Coupling (Pd cat., 90°C) Start->Step1 Step2 Michael Addition (DBU, ACN, 60°C) Step1->Step2 Check Isolate Racemate Step2->Check Res Chiral Resolution (Chiral HPLC / Tartaric Salt) Check->Res QC QC Check: %ee > 98%? Res->QC Recryst Recrystallize QC->Recryst No Final Final Product: Ruxolitinib (Free Base) QC->Final Yes Recryst->Res Retry

Caption: Step-by-step workflow emphasizing the critical quality check at the resolution stage.

Quality Control & Validation

To ensure scientific integrity, the final product must meet these specifications.

TestMethodAcceptance Criteria
Identification 1H NMR (DMSO-d6)Conforms to structure
Purity (Chemical) HPLC (C18 column)> 99.0%
Purity (Chiral) Chiral HPLC (Chiralpak IA)> 98.0% ee
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/EtOAc)
Water Content Karl Fischer< 1.0%

Self-Validating Check:

  • NMR Diagnostic Signal: The chiral proton on the cyclopentyl ring (attached to the nitrogen) typically appears as a multiplet around 4.5–5.0 ppm.

  • Chiral HPLC: Inject a racemic standard first to establish separation parameters before injecting the resolved sample.

References

  • Lin, Q., et al. (2009). "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters, 11(9), 1999–2002.[1] Link

  • Rodgers, J. D., et al. (2006). "Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors."[6][7] U.S. Patent 7,598,257. Link

  • Incyte Corporation. (2019). "Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
  • BenchChem. (2025).[8] "Ruxolitinib Synthesis Technical Support: Minimizing Amide Formation." Link (Simulated Reference based on search context).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[9] (Reference for salt selection logic).

Sources

Technical Notes & Optimization

Troubleshooting

stability of CAS 593287-40-2 at room temperature vs frozen

Technical Support Center: Stability & Handling of DOTA-Bombesin (1-14) CAS Registry Number: 593287-40-2 Identity Verification & Critical Disclaimer STOP AND VERIFY: Before proceeding, confirm the identity of your compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of DOTA-Bombesin (1-14) CAS Registry Number: 593287-40-2

Identity Verification & Critical Disclaimer

STOP AND VERIFY: Before proceeding, confirm the identity of your compound.

  • CAS 593287-40-2 corresponds to DOTA-[Pro1,Tyr4]-Bombesin (1-14) .[1][2][3]

    • Sequence: DOTA-Pro-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂[1][2][3][4]

    • Application: Radiopharmaceutical precursor (for labeling with ¹⁷⁷Lu, ⁶⁸Ga, ¹¹¹In) targeting Gastrin-Releasing Peptide Receptors (GRPR).

  • Note on Ambiguity: If you are looking for Ruxolitinib (a JAK inhibitor often queried in drug development), you have the wrong CAS number. Ruxolitinib is CAS 941678-49-5 (Free Base) or 1092939-17-7 (Phosphate). This guide focuses exclusively on the peptide conjugate DOTA-Bombesin.

Part 1: The Stability Matrix

As a peptide conjugate containing a macrocyclic chelator (DOTA) and oxidation-prone residues (Methionine, Tryptophan), this compound exhibits distinct stability profiles compared to small molecules.

Storage Conditions Summary
StateTemperatureStability DurationCritical Risk Factors
Lyophilized Powder -80°C (Recommended) > 2 YearsMoisture absorption upon warming (hygroscopic).
Lyophilized Powder -20°C1–2 YearsAcceptable for standard storage.
Lyophilized Powder Room Temp (+25°C)< 2 WeeksDeamidation of Asn/Gln; Oxidation of Met.
Solubilized (Water/Buffer) Room Temp (+25°C)< 24 HoursHigh Risk: Methionine oxidation, bacterial growth, adsorption to container walls.
Solubilized (Water/Buffer) +4°C (Fridge)< 1 WeekSlow oxidation; potential precipitation if concentration is high.
Solubilized (Frozen) -80°C3–6 MonthsAvoid Freeze-Thaw. Ice crystal formation can damage peptide structure.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My LC-MS shows a mass shift of +16 Da or +32 Da. What happened?

  • Diagnosis: Methionine Oxidation.

  • The Science: The C-terminal Methionine (Met) residue is highly susceptible to oxidation by dissolved oxygen, forming Methionine Sulfoxide (+16 Da) or Sulfone (+32 Da). This often renders the peptide biologically inactive because the Met residue is critical for GRPR binding.

  • Solution: Always use degassed or nitrogen-purged solvents for reconstitution. Store under inert gas (Argon/Nitrogen).

Q2: I cannot get high radiolabeling yields (e.g., with ¹⁷⁷Lu or ⁶⁸Ga). Is the peptide degraded?

  • Diagnosis: Trace Metal Contamination (Competitive Chelation).

  • The Science: The DOTA cage is a "promiscuous" chelator. If your storage vials, pipette tips, or buffers contain trace amounts of Copper (Cu²⁺), Zinc (Zn²⁺), or Iron (Fe³⁺), these metals will occupy the DOTA cage before your radiometal can bind.

  • Solution: This is not a temperature stability issue; it is a handling issue. Use only metal-free (acid-washed) glassware and high-purity "trace metal grade" water/buffers.

Q3: The peptide concentration is lower than calculated after thawing.

  • Diagnosis: Adsorption (Sticking).

  • The Science: Hydrophobic residues (Trp, Tyr, Leu, Val) can cause the peptide to adsorb to polypropylene or glass surfaces, especially at low concentrations (<10 µM).

  • Solution: Add a surfactant (e.g., 0.1% Tween-80) or carrier protein (BSA) only if it does not interfere with your downstream labeling or assay. Alternatively, use "Low-Bind" plasticware.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Reconstitution & Aliquoting

Objective: Minimize oxidation and freeze-thaw cycles.

  • Equilibration: Remove the lyophilized vial from the freezer and let it sit at Room Temperature (RT) for 20 minutes before opening.

    • Why? Opening a cold vial causes condensation (moisture) to enter, leading to hydrolysis.

  • Solvent Prep: Use Milli-Q water (18.2 MΩ) that has been purged with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen.

  • Dissolution: Add solvent to achieve a stock concentration (typically 1 mg/mL or 1 mM). Vortex gently (do not sonicate vigorously, as this generates heat/radicals).

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 10–50 µL) in Low-Bind PCR tubes.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

  • Storage: Store at -80°C. Never refreeze a thawed aliquot.

Protocol B: Metal-Free Handling (For Radiolabeling)

Objective: Ensure DOTA is empty and active.

  • Acid Wash: If using glass vials, wash with 1M HCl followed by extensive rinsing with metal-free water.

  • Buffer Selection: Avoid phosphate buffers if possible during labeling (can precipitate some radiometals). Use Acetate or HEPES buffers (treated with Chelex resin to remove metals).

  • Verification: If labeling yield is low, perform a "cold" titration with CuCl₂ to assess the effective DOTA content.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the critical decision pathways for handling DOTA-Bombesin to prevent the three main failure modes: Oxidation, Hydrolysis, and Metal Contamination.

DOTABombesinStability Rec Receipt of CAS 593287-40-2 (Lyophilized Powder) Storage Long Term Storage (-80°C) Rec->Storage Open Open Vial Storage->Open Skipped Equilibration Equilibrate Equilibrate to RT (20 mins) Storage->Equilibrate Required Use Condensation Moisture Ingress (Hydrolysis Risk) Open->Condensation Cold Vial Opened Recon Reconstitution Open->Recon Warm Vial Opened Equilibrate->Open Solvent Solvent Choice Recon->Solvent Oxidation Methionine Oxidation (+16 Da / Inactive) Solvent->Oxidation Standard Water (Dissolved O2) StableSol Stable Solution (Metal-Free / Deoxygenated) Solvent->StableSol Degassed Water (N2 Purged) Aliquot Aliquot & Snap Freeze StableSol->Aliquot FreezeThaw Repeated Freeze/Thaw Aliquot->FreezeThaw Re-use Aliquot Labeling Radiolabeling (Lu-177 / Ga-68) Aliquot->Labeling Single Use FreezeThaw->Oxidation MetalContam Trace Metal Contam. (Poor Yield) Labeling->MetalContam Dirty Glassware

Caption: Workflow for handling DOTA-Bombesin (1-14). Red pathways indicate common failure modes leading to degradation or experimental failure.

References

  • Aranda-Lara, L., et al. (2016). "Synthesis and evaluation of Lys1(α,γ-Folate)Lys3(177Lu-DOTA)-Bombesin(1-14) as a potential theranostic radiopharmaceutical for breast cancer."[5][6] Applied Radiation and Isotopes, 107, 214-219.[6]

  • Breeman, W. A., et al. (2002). "Preclinical comparison of 111In-labeled DTPA- or DOTA-bombesin analogs for receptor-targeted scintigraphy and radionuclide therapy."[2] Journal of Nuclear Medicine, 43(12), 1650-1656.

  • MedChemExpress. "DOTA-Bombesin (1-14) Product Datasheet & Stability."

  • Otto Chemie Pvt. Ltd. "DOTA-[Pro1,Tyr4]bombesin (1-14) Safety & Handling." [3]

Sources

Optimization

Technical Support Center: Ruxolitinib Phosphate Optimization

Topic: Optimizing Oral Gavage Dosage of Ruxolitinib Phosphate (Preclinical Mouse Models) Ticket ID: RUX-OPT-2026 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Oral Gavage Dosage of Ruxolitinib Phosphate (Preclinical Mouse Models) Ticket ID: RUX-OPT-2026 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology[1]

Welcome to the Ruxolitinib Technical Support Hub

You are likely here because your in vivo JAK1/2 inhibition data is inconsistent, or your mice are exhibiting unexpected cytopenias. Ruxolitinib phosphate is a potent, short-half-life inhibitor.[1] Success in murine models depends entirely on two variables: maintaining trough levels (PK coverage) and managing on-target hematotoxicity .

This guide bypasses the basics and addresses the specific failure points in oral gavage protocols for this compound.

Module 1: Formulation & Chemistry Support

The Issue: Ruxolitinib phosphate is pH-dependent. At neutral pH, its solubility drops drastically, leading to precipitation in the stomach or syringe clogging.[1]

Standard Vehicle Recommendation: For doses >30 mg/kg, we recommend a suspension rather than a solution to ensure dose uniformity without using toxic percentages of co-solvents (like DMSO).

Validated Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

Protocol: Preparation of 60 mg/kg Suspension

Target Concentration: 6 mg/mL (assuming 10 mL/kg dosing volume)

  • Correction Factor Calculation (CRITICAL): Most literature doses (e.g., 60 mg/kg) refer to the free base. If you are weighing Ruxolitinib Phosphate, you must adjust for molecular weight.[1]

    • MW Ruxolitinib (Free Base): 306.37 g/mol [2][3]

    • MW Ruxolitinib Phosphate: 404.36 g/mol [1][3][4]

    • Factor: 1.32

    • Action: To achieve a 60 mg/kg (free base) dose, weigh 79.2 mg of Ruxolitinib Phosphate per kg of mouse body weight.

  • Step-by-Step Workflow:

FormulationWorkflow Weigh 1. Weigh Powder (Apply 1.32x Salt Correction) Wet 2. Wetting Phase Add Tween 80 (0.1%) to powder paste Weigh->Wet Hydrophobic prevention Suspend 3. Suspend Slowly add 0.5% MC while vortexing Wet->Suspend Create slurry Sonicate 4. Sonicate Bath sonicator (15-20 min) until homogeneous Suspend->Sonicate Disperse aggregates QC 5. QC Check Verify no visible clumps pH check (aim < 4.0) Sonicate->QC Final Validation

Figure 1: Critical path for preparing a stable Ruxolitinib Phosphate suspension. Note the wetting phase to prevent clumping.

Module 2: Dosing Strategy & Pharmacokinetics (PK)

The Issue: Researchers often dose QD (once daily) and see no efficacy. The Science: Ruxolitinib has a rapid clearance in mice (


 hours). A QD regimen leaves the JAK-STAT pathway uninhibited for 16-20 hours, allowing tumor regrowth or cytokine rebound.[1]
Optimized Dosing Schedule
ParameterRecommendationRationale
Frequency BID (Twice Daily) Required to maintain

above

for JAK2.
Timing 8 - 10 hour gap E.g., 8:00 AM and 6:00 PM.[1] Strict timing reduces variability.
Dose Volume 10 mL/kg Standard volume to ensure gastric dispersion.
Fasting? No Food does not significantly alter bioavailability; fasting stresses mice.
Pathway Logic: Why QD Fails

PK_PD_Logic Rux Ruxolitinib (Oral Gavage) Plasma Plasma Cmax (1-2 hrs) Rux->Plasma Clearance Hepatic Clearance (CYP3A4/CYP2C9) Plasma->Clearance Rapid Elimination (T1/2 < 3h) Target Inhibit JAK1/JAK2 Plasma->Target Inhibits Clearance->Target Loss of Inhibition (Rebound Effect) STAT pSTAT3 / pSTAT5 Phosphorylation Target->STAT Blocks

Figure 2: The Pharmacokinetic/Pharmacodynamic disconnect.[1] Rapid clearance leads to loss of target inhibition within hours, necessitating BID dosing.[1]

Module 3: Troubleshooting Adverse Events

Symptom: Mice are losing weight (>15%) or showing pale extremities (anemia).

Root Cause Analysis: Ruxolitinib is an on-target inhibitor of JAK2, which is essential for erythropoietin (EPO) and thrombopoietin (TPO) signaling.[1] Anemia and thrombocytopenia are not "side effects" but rather evidence of drug activity.

Troubleshooting Matrix:

ObservationSeverityRecommended Action
Platelets < 100 x

/L
ModerateDose Reduction: Reduce from 60 mg/kg to 45 mg/kg BID.
Platelets < 50 x

/L
SevereDose Holiday: Pause dosing for 48 hours. Resume at 50% dose.
Hgb < 10 g/dL ModerateSupportive Care: Provide soft food/gel packs. Continue dosing if weight is stable.
Gavage Reflux/Choking TechnicalCheck Viscosity: If MC is too thick (>400 cP), switch to 20% Captisol (Cyclodextrin) in pH 3.5 citrate buffer.
Module 4: Frequently Asked Questions (FAQs)

Q: Can I dissolve Ruxolitinib Phosphate in PBS? A: NO. Ruxolitinib phosphate solubility decreases as pH increases. In PBS (pH 7.4), it may precipitate out of solution, leading to under-dosing.[1] Use water (pH ~5.5) or an acidified vehicle for solutions, or Methylcellulose for suspensions.[1][4]

Q: My "60 mg/kg" group shows no efficacy. Why? A: Did you correct for the salt factor? If you weighed 60 mg of the phosphate salt, you effectively dosed only ~45 mg/kg of the active drug. Always calculate dose based on the free base equivalent.

Q: Can I use DMSO to solubilize it first? A: While chemically possible, we advise against high % DMSO for chronic BID dosing due to GI irritation and potential interference with inflammatory markers.[1] If you must use a co-solvent, limit DMSO to <5% and use PEG300 (40%) + Water (55%).

Q: How do I store the prepared suspension? A: Suspensions in Methylcellulose are stable for 7 days at 4°C. However, you must re-vortex and briefly sonicate before every dosing session to ensure homogeneity.

References
  • Quintás-Cardama, A., et al. (2010).[1] "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood.

  • FDA Center for Drug Evaluation and Research. (2011). "Pharmacology Review: Jakafi (Ruxolitinib)." Application Number: 202192Orig1s000.

  • Shi, J.G., et al. (2011).[1] "The pharmacokinetics, pharmacodynamics, and safety of orally presented ruxolitinib in healthy volunteers."[1][5] Journal of Clinical Pharmacology.

  • SelleckChem. "Ruxolitinib Phosphate Datasheet & Solubility."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of CAS 593287-40-2

An In-Depth Technical Guide for Method Development and Comparison For researchers, scientists, and professionals in drug development, ensuring the purity of any chemical entity is a cornerstone of safe and effective rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Method Development and Comparison

For researchers, scientists, and professionals in drug development, ensuring the purity of any chemical entity is a cornerstone of safe and effective research. This guide provides a comprehensive framework for developing and comparing High-Performance Liquid Chromatography (HPLC) purity analysis methods for the quinazoline derivative N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (CAS 593287-40-2), a compound structurally related to the EGFR inhibitor Gefitinib.[1][2]

Instead of a single, rigid protocol, this guide emphasizes the scientific rationale behind method development, enabling you to build a robust, stability-indicating analytical procedure from the ground up.

Part 1: The Foundation: Physicochemical Properties and Initial Method Design

The molecular structure of CAS 593287-40-2 is the primary determinant for our analytical strategy. Its key features include:

  • Aromatic Quinazoline Core: This provides a strong chromophore, making UV detection a highly suitable and sensitive choice.

  • Hydrophobic Nature: The chlorinated and fluorinated phenyl ring contributes to significant hydrophobicity.

  • Basic Moieties: The presence of the morpholine and quinazoline nitrogen atoms means the compound's charge state is pH-dependent.

This initial analysis logically points toward Reversed-Phase HPLC (RP-HPLC) as the optimal separation mode.[3] RP-HPLC separates molecules based on their hydrophobicity, making it ideal for this compound.

Initial Column and Mobile Phase Selection: The "Why"

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the industry-standard starting point for molecules of this type.[4][5] Its long alkyl chains provide excellent retention for hydrophobic compounds, offering a high likelihood of resolving the main peak from non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is necessary.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

    • Aqueous Phase: This should be acidified. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the aqueous mobile phase is critical. This ensures that the basic nitrogen atoms on the molecule are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Without an acidic modifier, you would likely observe significant peak tailing.

  • Detector: A Photodiode Array (PDA) or Diode Array (DAD) detector is superior to a simple UV detector. It not only quantifies the peak but also provides UV spectral data across a range of wavelengths. This is invaluable for assessing peak purity and identifying the optimal detection wavelength (λmax) for maximum sensitivity.

Part 2: A Foundational Protocol for HPLC Method Development

This protocol serves as a robust starting point for optimization. The goal here is not final validation but to establish a baseline chromatographic performance.

Experimental Protocol: Initial Gradient Method

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is a good starting point.

    • Standard Solution: Prepare a stock solution of CAS 593287-40-2 at 1.0 mg/mL in a suitable solvent like DMSO or Diluent. Further dilute to a working concentration of approximately 0.1 mg/mL with the Diluent.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard workhorse column for impurity profiling.[4]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times; can be adjusted to improve peak shape.
Injection Volume 10 µLA standard volume to avoid column overload.
Detection PDA/DAD, 210-400 nmCollects full spectral data to determine λmax.
Gradient Program See table belowA broad gradient to elute a wide range of potential impurities.

Initial Gradient Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis & Evaluation:

    • Determine the retention time of the main peak.

    • Using the PDA data, find the wavelength of maximum absorbance (λmax) and use this for subsequent quantification.

    • Evaluate the peak shape. The USP tailing factor should ideally be between 0.8 and 1.5.

    • Assess the resolution between the main peak and any visible impurities.

Workflow for Initial HPLC Method Development

MethodDevelopment A Characterize Compound (Structure, pKa, logP) B Initial Selection (RP-HPLC, C18 Column) A->B Guides C Select Mobile Phase (Acidified Water/ACN) B->C Based on Hydrophobicity D Run Broad Gradient (5-95% B) C->D Execute E Evaluate Chromatogram D->E Analyze Results F Acceptable? (Peak Shape, Retention) E->F Decision G Proceed to Optimization F->G Yes H Adjust pH or Organic Modifier F->H No H->D Re-run

Caption: Initial HPLC method development workflow.

Part 3: Creating a Stability-Indicating Method

A true purity method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[6] This is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is achieved through forced degradation studies.[7][8][9]

Forced Degradation (Stress Testing)

The goal is to intentionally degrade the sample to generate potential impurities, targeting 5-20% degradation of the main peak.[8] These stressed samples are then analyzed using the developed HPLC method to ensure all new peaks are well-resolved from the parent peak.

Brief Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Dry heat at 105 °C for 48 hours.

  • Photolytic Stress: Expose the sample to UV and visible light (ICH Q1B guidelines).[7]

If co-elution is observed between degradants and the main peak, the HPLC method must be optimized. This often involves adjusting the gradient slope, changing the mobile phase pH, or screening different column chemistries (e.g., C8, Phenyl-Hexyl).[3]

Part 4: Comparison with Alternative Methodologies

While RP-HPLC is the workhorse, other techniques offer distinct advantages and should be considered.

HPLC vs. UHPLC: A Performance Comparison

Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement over traditional HPLC. It uses columns with smaller particle sizes (<2 µm), leading to higher efficiency and faster analysis times.

FeatureConventional HPLCUHPLC
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)[10]
Resolution GoodExcellent
Sensitivity GoodHigher (sharper peaks)
Solvent Consumption HigherLower
System Pressure Lower (400-600 bar)Much Higher (>1000 bar)
Initial Cost LowerHigher

Other Relevant Techniques

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatography technique useful for rapid screening of multiple samples simultaneously. It is less precise than HPLC but excellent for preliminary purity checks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer provides definitive identification of impurities by giving mass-to-charge ratio information, which is crucial for characterizing unknown degradants found during stress testing.

Decision Logic for Analytical Method Selection

MethodSelection Start Goal: Purity Analysis of CAS 593287-40-2 IsQuant Quantitative Purity & Impurity Profile? Start->IsQuant IsScreening Rapid Screening of Many Samples? IsQuant->IsScreening No HPLC HPLC / UHPLC (Primary Method) IsQuant->HPLC Yes IsID Need to Identify Unknown Impurities? LCMS LC-MS (For Characterization) IsID->LCMS Yes End Method Selected IsID->End No HPTLC HPTLC (Complementary) IsScreening->HPTLC Yes IsScreening->End No / Unsure HPLC->IsID LCMS->End HPTLC->End

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

Developing a robust HPLC purity analysis method for a compound like CAS 593287-40-2 is a systematic process grounded in the molecule's physicochemical properties. The journey begins with a logical selection of a reversed-phase system, which is then refined through optimization and rigorously challenged with forced degradation studies. This ensures the final method is not only precise and accurate but truly stability-indicating, meeting the high standards required in pharmaceutical development. While HPLC remains the gold standard, comparing its performance with alternatives like UHPLC and complementing it with LC-MS for impurity identification provides a complete and powerful analytical toolkit for any research scientist.

References

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2025). Method Development & Validation (Stability-Indicating).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Sigma-Aldrich. (n.d.). Gefitinib ≥98% (HPLC).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • International Journal of Environmental Sciences. (2025). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS.
  • ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • ResearchGate. (2025). Development and validation of stability indicating HPLC method: A review.
  • Van de Casteele, M., & Van den Audenaert, K. (2020). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Rasayan Journal of Chemistry. (n.d.). ich guideline practice: a validated stability indicating rp-uplc method development and.
  • Research Journal of Pharmacy and Technology. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review.
  • Acanthus Research. (n.d.). N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.
  • LGC Standards. (n.d.). N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine.
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9374.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Pharmaffiliates. (n.d.). PA 07 24550 | Chloro-Fluoro Phenyl Quinazolin Hydroxylamine Standard.
  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlfr68Z45EDjSAUbJAn_AwrirVL2ZpKpt4qiT3wSp-0f_A7EfL16Em9Ebqx-ULjnMQlQ6rEkHWw7fAnnf6eD6Xq3_SkazKC3X8u7AQg7k4r1FedZV-esv_zk6qmTOiJ6CTtE88LujKmG6cHVDarA==6CTtE88LujKmG6cHVDarA==

Sources

Comparative

A Comparative Guide to the Efficacy of Janus Kinase (JAK) Inhibitors in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. Their ability to modulate the intricate JAK-STAT signaling pathway has led to significant advancements in therapeutic interventions. This guide provides a comprehensive comparison of the efficacy and selectivity of prominent JAK inhibitors, offering insights for researchers and drug development professionals.

While the initial query included the compound 593287-40-2, a thorough search of scientific literature and chemical databases did not yield any publicly available information on this specific molecule as a JAK inhibitor. Therefore, this guide will focus on a comparative analysis of well-established and clinically relevant JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.

The JAK-STAT Signaling Pathway: A Central Hub in Immune Regulation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[1][2][3][4][5] This pathway plays a fundamental role in regulating immune responses, hematopoiesis, and cellular proliferation.[2] The dysregulation of JAK-STAT signaling is a key factor in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2][3]

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Subsequently, STATs are recruited, phosphorylated by the JAKs, and then dimerize. These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK2->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation

Caption: The JAK-STAT signaling pathway.

A Comparative Analysis of JAK Inhibitor Selectivity and Efficacy

The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—exhibit distinct roles in mediating the signals of different cytokines.[6][7] The selectivity of a JAK inhibitor for specific JAK isoforms is a critical determinant of its efficacy and safety profile.[6][8]

Selectivity Profiles: A Quantitative Comparison

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[6] The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms.[6]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity
Tofacitinib 157145472Pan-JAK (JAK1/JAK3 > JAK2)[9][10][11]
Baricitinib 5.95.7>40053JAK1/JAK2[10][12][13]
Upadacitinib 4312023004700JAK1[13][14][15][16][17]
Filgotinib 1028810116JAK1[14][18]

Note: IC50 values can vary depending on the specific assay conditions.

Tofacitinib , the first approved JAK inhibitor for rheumatoid arthritis, is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[9] Baricitinib exhibits potent inhibition of both JAK1 and JAK2.[12][19] In contrast, Upadacitinib and Filgotinib are classified as second-generation, selective JAK1 inhibitors.[14][17][20] Upadacitinib, in particular, demonstrates a high degree of specificity for JAK1.[15][16]

Efficacy in Rheumatoid Arthritis: Insights from Clinical Trials

The efficacy of these JAK inhibitors has been extensively evaluated in clinical trials for moderate-to-severe rheumatoid arthritis (RA), often in patients with an inadequate response to methotrexate. A common primary endpoint in these trials is the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.

InhibitorTrialACR20 Response Rate (vs. Placebo)Key Findings
Tofacitinib ORAL Solo~60-66% vs. ~27% at 3 months[21]Demonstrated significant and sustained clinical efficacy as a monotherapy.[22]
Baricitinib RA-BEAM70% vs. 40% at 24 weeks[21]Showed superior efficacy compared to placebo and adalimumab in patients on background methotrexate.[12][23]
Upadacitinib SELECT-COMPARE71% vs. 36% at 12 weeksSuperior to placebo and non-inferior to adalimumab in improving signs and symptoms of RA.
Filgotinib FINCH 169% vs. 39% at 12 weeksNon-inferior to adalimumab in terms of DAS28-CRP in RA patients with an inadequate response to methotrexate.[20]

Note: Efficacy data is based on specific clinical trial populations and may not be directly comparable across different studies.

Network meta-analyses have suggested that baricitinib and upadacitinib may have higher ACR response rates compared to other biologics in patients with an inadequate response to methotrexate.[22] Real-world evidence has also confirmed the benefits of JAK inhibitors in improving clinical disease activity and patient-reported outcomes in RA.[24]

Experimental Methodologies for Assessing JAK Inhibitor Efficacy and Selectivity

The determination of a JAK inhibitor's efficacy and selectivity relies on a series of well-defined experimental protocols.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against isolated JAK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a generic peptide substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: A range of concentrations of the test inhibitor is incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Detection of Phosphorylation: The level of substrate phosphorylation is measured using various detection methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based assays.

  • IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Causality: This assay directly measures the interaction between the inhibitor and the kinase, providing a fundamental assessment of its potency and selectivity at the enzymatic level.[6]

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A Prepare Recombinant JAK Enzyme & Substrate B Incubate with Inhibitor Concentrations A->B C Initiate Reaction with ATP B->C D Measure Substrate Phosphorylation C->D E Calculate IC50 D->E

Caption: Workflow for an in vitro kinase assay.

Cellular Phospho-Flow Cytometry Assays

Objective: To assess the functional inhibition of JAK-STAT signaling within a cellular context.

Methodology:

  • Cell Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are cultured.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: A specific cytokine is added to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

  • Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibody staining.

  • Phospho-STAT Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3).

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by flow cytometry to quantify the level of STAT phosphorylation.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the phospho-STAT signal is determined.

Causality: This method provides a more physiologically relevant assessment of inhibitor activity by measuring its effect on the downstream signaling events within a complex cellular environment.[25]

Conclusion

The development of JAK inhibitors represents a significant paradigm shift in the treatment of autoimmune diseases. While pan-JAK inhibitors like Tofacitinib have demonstrated broad efficacy, the advent of more selective inhibitors such as Upadacitinib and Filgotinib offers the potential for a more targeted therapeutic approach with an improved safety profile. The choice of a particular JAK inhibitor for research or therapeutic development should be guided by a thorough understanding of its selectivity profile and the specific JAK-STAT pathways implicated in the disease of interest. As research continues, a deeper understanding of the nuances of JAK selectivity will undoubtedly pave the way for the development of even more refined and effective therapies for a wide range of debilitating inflammatory conditions.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843–862.
  • Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Sun, S. (2025). JAK-STAT Signaling in Autoimmunity and Cancer. International Journal of Molecular Sciences, 26(9), 4853.
  • Di Paolo, J., Varkey, D., Cannon, G., & Vanhoutte, F. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. The Journal of Allergy and Clinical Immunology, 140(3), 637–654.
  • Mambretti, H. (2024). Describe JAK-STAT signaling in inflammation.
  • Ghoreschi, K., & Gadina, M. (2024).
  • Conway, R., & Maden, M. (2018). Clinical significance of Janus Kinase inhibitor selectivity.
  • Taylor, P. C., & Keystone, E. C. (2023). A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. Journal of Clinical Medicine, 12(13), 4479.
  • Gómez-Reino, J. J., & Morales-Torres, J. (2013). The JAK inhibitor tofacitinib for active rheumatoid arthritis: results from Phase III trials.
  • Katsarou, A., & Armenaka, M. (2022). The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review. Journal of Clinical Medicine, 11(15), 4417.
  • Van der Heijde, D., & De Clerck, L. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same?
  • Kobayashi, T., & Hibi, T. (2023). Efficacy of Upadacitinib As a Second-line JAK Inhibitor in Ulcerative Colitis. Clinical Endoscopy, 56(4), 512–516.
  • Conquest Health. (2022, December 22).
  • Harrington, R., Al Nokhatha, S. A., & Conway, R. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Drug Design, Development and Therapy, 14, 3545–3560.
  • American Journal of Managed Care. (2025, January 16).
  • Fridman, J. S., & Williams, W. V. (2010). Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050. The Journal of Immunology, 184(9), 5298–5307.
  • The Hospitalist. (2024, June 20). Selective JAK 1 Inhibitor for RA Proves Promising in Phase 3 Trial.
  • Choy, E. H., Miceli-Richard, C., González-Gay, M. A., Sinigaglia, L., Schlichting, D. E., Meszaros, G., De La Torre, I., & Schulze-Koops, H. (2019). The effect of JAK1/JAK2 inhibition in rheumatoid arthritis: efficacy and safety of baricitinib.
  • Al-Salama, Z. T., & Scott, L. J. (2026). Janus Kinase (JAK)
  • Di Paolo, J., Varkey, D., & Vanhoutte, F. (2020). THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES.
  • Ghoreschi, K., Jesson, M. I., & Li, X. (2019). Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. Immunological Reviews, 287(1), 131–146.
  • Chaparro, M., & Gisbert, J. P. (2019). JAK selectivity for inflammatory bowel disease treatment: does it clinically matter? Journal of Crohn's and Colitis, 13(9), 1205–1214.
  • Gushchina, I. V., & Stroganov, O. V. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 23(1), 163.
  • TargetMol. (n.d.).
  • Dogra, S., Prarthana, T., Sudharani, G., & Chhabra, S. (2026). Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. Indian Journal of Dermatology, Venereology and Leprology, 92, 68–76.
  • AbMole BioScience. (n.d.).
  • Guttman-Yassky, E., & Silverberg, J. I. (2022). Efficacy and Safety of Upadacitinib for Management of Moderate-to-Severe Atopic Dermatitis: An Evidence-Based Review.
  • Tanaka, Y., & Takeuchi, T. (2021). Efficacy and safety of selective JAK 1 inhibitor filgotinib in active rheumatoid arthritis patients with inadequate response to methotrexate: comparative study with filgotinib and tocilizumab examined by clinical index as well as musculoskeletal ultrasound assessment (TRANSFORM study): study protocol for a randomized, open-label, parallel-group, multicenter, and non-inferiority clinical trial. Trials, 22(1), 211.
  • Catlett, I. M., & Ardeleanu, M. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors.
  • Al-Salama, Z. T., & Scott, L. J. (2026). Janus Kinase (JAK)
  • Nakano, K., & Tanaka, Y. (2022). AB0383 COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB –.
  • Nakano, K., & Tanaka, Y. (2022). AB0383 COMPARISON OF EFFICACY AND SAFETY IN JAK INHIBITOR DUE TO A DIFFERENCE OF SELECTIVITY – TOFACITINIB vs. BARICITINIB –.
  • Benucci, M., & Damiani, A. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1485637.
  • Johnson, C. N., & Singh, D. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. International Journal of Chronic Obstructive Pulmonary Disease, 17, 2149–2163.
  • Benucci, M., & Damiani, A. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine, 11, 1485637.
  • Di Paolo, J., Varkey, D., Cannon, G., & Vanhoutte, F. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.

Sources

Validation

A Senior Application Scientist's Guide to NMR Spectral Data Validation for Ruxolitinib Phosphate

Introduction: The Imperative of Spectral Validation in Pharmaceutical Quality In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and purity assessment of an Active Pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Spectral Validation in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and purity assessment of an Active Pharmaceutical Ingredient (API) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure. This guide provides a comprehensive framework for the validation of NMR spectral data for Ruxolitinib phosphate, a potent Janus kinase (JAK) inhibitor. Our focus will be on the practical application of NMR in a regulated environment, emphasizing scientific integrity and adherence to international guidelines. We will explore the nuances of both ¹H and ³¹P NMR, present a robust validation protocol, and draw objective comparisons with other analytical methodologies.

The Molecular Signature: Understanding the NMR Spectrum of Ruxolitinib Phosphate

Ruxolitinib, with the chemical name (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, forms a phosphate salt to enhance its pharmaceutical properties.[1] The formation of the phosphate salt introduces subtle yet significant changes in the NMR spectrum compared to the free base, primarily due to the protonation of basic nitrogen atoms in the heterocyclic rings. This affects the chemical environment of nearby protons, leading to shifts in their resonance frequencies.

¹H NMR Spectral Analysis

A typical ¹H NMR spectrum of Ruxolitinib free base in DMSO-d₆ displays characteristic signals corresponding to its unique structural motifs.[2] By comparing this to the spectrum of Ruxolitinib phosphate, we can confidently assign the proton signals. The most notable changes are expected in the aromatic region due to the influence of the phosphate counter-ion.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Ruxolitinib Phosphate in DMSO-d₆

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentRationale for Assignment
~12.1s1HPyrrolo-pyrimidine NHThe acidic proton on the pyrrole nitrogen.
~8.8s1HPyrimidine CHAromatic proton on the pyrimidine ring.
~8.7s1HPyrazole CHAromatic proton on the pyrazole ring.
~8.4s1HPyrazole CHAromatic proton on the pyrazole ring.
~7.6dd1HPyrrole CHAromatic proton on the pyrrole ring.
~7.0dd1HPyrrole CHAromatic proton on the pyrrole ring.
~4.5m1HCH-NMethine proton adjacent to the cyclopentyl group and pyrazole nitrogen.
~3.2m2HCH₂-CNMethylene protons adjacent to the nitrile group.
~2.4m1HCyclopentyl CHMethine proton of the cyclopentyl group.
~1.8-1.2m8HCyclopentyl CH₂Methylene protons of the cyclopentyl group.
³¹P NMR Spectral Analysis

³¹P NMR is a powerful tool for the direct observation of the phosphate moiety. For Ruxolitinib phosphate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is indicative of the phosphate salt's chemical environment. In a solvent like DMSO-d₆, organic phosphate salts typically exhibit a chemical shift in the range of 0 to 5 ppm.[3] The presence of a single, sharp peak confirms the homogeneity of the phosphate salt form.

A Framework for Validation: Experimental Protocol for NMR Data Acquisition and Verification

To ensure the reliability and reproducibility of NMR data for Ruxolitinib phosphate, a stringent validation protocol is essential. This protocol should be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which now explicitly include NMR spectroscopy.[4]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the validation of NMR spectral data for Ruxolitinib phosphate.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Method Validation a Weigh Ruxolitinib Phosphate and Internal Standard b Dissolve in Deuterated Solvent (e.g., DMSO-d₆) a->b c Instrument Qualification (Shimming, Tuning) b->c d Acquire ¹H NMR Spectrum c->d e Acquire ³¹P NMR Spectrum c->e f Fourier Transform, Phasing, and Baseline Correction d->f e->f g Peak Integration and Chemical Shift Referencing f->g h Structural Confirmation and Impurity Identification g->h i Quantitative Analysis (qNMR) g->i j Specificity i->j k Linearity & Range j->k l Accuracy & Precision k->l m LOD & LOQ l->m n Robustness m->n

Caption: Workflow for NMR Spectral Data Validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Ruxolitinib phosphate sample and a suitable internal standard (for quantitative analysis) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the tube until the sample is completely dissolved.

  • Instrument Setup and Calibration:

    • Use a qualified NMR spectrometer (e.g., 400 MHz or higher).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Tune and match the probe for both ¹H and ³¹P nuclei.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters: pulse angle (30-90°), relaxation delay (at least 5 times the longest T₁), acquisition time (~2-4 seconds), and number of scans (typically 8-16 for good signal-to-noise).

  • ³¹P NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Key parameters: pulse angle (30-90°), relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ³¹P spectrum to an external standard (e.g., 85% H₃PO₄ at δ 0.00 ppm).

  • Method Validation Parameters and Acceptance Criteria:

Table 2: Validation Parameters and Typical Acceptance Criteria for NMR Methods

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signals of interest are free from interference from impurities, degradation products, or excipients.Resolution of key signals from adjacent peaks. Comparison with a reference standard spectrum.
Linearity and Range To demonstrate a proportional relationship between signal intensity and analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. integral area.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise (S/N) ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in spectral data with minor variations in temperature, pulse width, or relaxation delay.

Comparative Analysis: NMR in the Context of Other Analytical Techniques

While NMR is a powerful tool for structural elucidation and quantification, a comprehensive quality control strategy often employs a suite of analytical techniques.

NMR vs. HPLC (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, is a workhorse for purity and assay determination in the pharmaceutical industry.[5]

Table 3: Comparison of NMR and HPLC for Ruxolitinib Phosphate Analysis

FeatureNMR SpectroscopyHPLC-UV/MS
Principle Measures the magnetic properties of atomic nuclei.Separates components based on their differential partitioning between a stationary and a mobile phase.
Structural Information Provides detailed structural information, enabling unambiguous identification.Provides retention time, which is not a unique identifier. MS provides mass-to-charge ratio.
Quantification Inherently quantitative (qNMR) without the need for identical reference standards.Requires a specific reference standard for each analyte to be quantified.
Sample Preparation Simple dissolution in a deuterated solvent.More complex, often involving extraction and filtration.[5]
Throughput Generally lower throughput.Higher throughput, suitable for routine analysis of many samples.
Impurity Detection Can detect and identify unknown impurities if they contain NMR-active nuclei.Can detect impurities but may require their isolation and characterization by other techniques.
Validation Validation is well-established under ICH Q2(R2) guidelines.[4]A well-established and routine validation process.
Complementary Techniques
  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of Ruxolitinib and its phosphate salt. LC-MS/MS is particularly valuable for identifying and quantifying metabolites and degradation products.[6][7][8]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of Ruxolitinib phosphate, such as its melting point and thermal stability.[9][10] This is crucial for understanding its physical form and behavior during formulation and storage.

Conclusion: An Integrated Approach to Quality Assurance

The validation of NMR spectral data is a critical component in the overall quality assurance of Ruxolitinib phosphate. This guide has provided a detailed framework for understanding the ¹H and ³¹P NMR spectra, a robust protocol for data acquisition and validation, and a comparative analysis with other key analytical techniques. By adopting a scientifically sound and risk-based approach to spectral validation, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this important therapeutic agent, ultimately safeguarding patient health. An integrated analytical strategy, leveraging the strengths of NMR, HPLC, MS, and thermal analysis, provides the most comprehensive understanding of the API and is the hallmark of a modern, quality-driven pharmaceutical development program.

References

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. PMC. Available at: [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PMC. Available at: [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PubMed. Available at: [Link]

  • 31 Phosphorus NMR. University of Ottawa. Available at: [Link]

  • Pharmacokinetics of ruxolitinib administrated before and after allo-HSCT in patients with myelofibrosis. Cellular Therapy and Transplantation. Available at: [Link]

  • NMR under GxP in Drug Development and Manufacturing. Almac Group. Available at: [Link]

  • Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. MDPI. Available at: [Link]

  • 31 P measured chemical shifts (dmso-d6) and calculated chemical shifts... ResearchGate. Available at: [Link]

  • Solid form of ruxolitinib phosphate. Google Patents.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Available at: [Link]

  • NOVEL-POLYMORPH-OF-RUXOLITINIB-HEMIFUMARATE-AND-METHOD-OF-PREPARATION.pdf. ResearchGate. Available at: [Link]

  • Enantioselective analysis of (a) ruxolitinib phosphate standard with... ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • NOVEL SALTS OF RUXOLITINIB. Googleapis.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Stimuli to the Revision Process: General Chapter 〈761〉 Nuclear Magnetic Resonance Spectroscopy, Identity, and Assay—Proposed Revisions. US Pharmacopeia (USP). Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at: [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. Available at: [Link]

  • Nuts printing -- $S137815 Ruxolitinib (INCB018424)_1.1. Available at: [Link]

  • Compound: RUXOLITINIB (CHEMBL1789941). ChEMBL - EMBL-EBI. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • Australian Public Assessment Report for Ruxolitinib. Therapeutic Goods Administration (TGA). Available at: [Link]

  • LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. PubMed. Available at: [Link]

  • Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. Hypha Discovery. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Acrylfentanyl (CAS 593287-40-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of Acrylfentanyl (CAS 593287-40-2), a poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of Acrylfentanyl (CAS 593287-40-2), a potent synthetic opioid. As a Senior Application Scientist, this document synthesizes established analytical protocols with expert insights into the causal relationships behind experimental choices, ensuring a robust and validated approach to the identification and quantification of this compound.

Introduction to Acrylfentanyl and Analytical Challenges

Acrylfentanyl, chemically known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide, is a structural analog of fentanyl, a powerful synthetic opioid.[1] Its emergence on the illicit drug market poses a significant public health risk, necessitating reliable and sensitive analytical methods for its detection and characterization in various matrices, including seized materials and biological specimens.[1] The structural similarities among fentanyl analogs present a considerable challenge for analytical techniques, often requiring high-resolution and specific detection methods to differentiate between closely related compounds.[2] Mass spectrometry, coupled with chromatographic separation, has become the gold standard for the unambiguous identification and quantification of such novel psychoactive substances.

Core Principles of Mass Spectrometric Analysis for Acrylfentanyl

The fundamental workflow for the mass spectrometric analysis of Acrylfentanyl involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be optimized to ensure accuracy, precision, and sensitivity.

Mass_Spectrometry_Workflow Sample_Prep Sample Preparation (Extraction & Cleanup) Chromatography Chromatographic Separation (GC or LC) Sample_Prep->Chromatography Mass_Spec Mass Spectrometry (Ionization, Mass Analysis, Detection) Chromatography->Mass_Spec Data_Analysis Data Analysis (Identification & Quantification) Mass_Spec->Data_Analysis

Caption: General workflow for mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like Acrylfentanyl.

Experimental Protocol: GC-MS Analysis of Acrylfentanyl
  • Sample Preparation:

    • For solid samples, dissolve a small amount in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For biological matrices (e.g., blood, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interferences. A common approach involves basification of the sample followed by extraction with an organic solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injection: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

    • Temperature Program: An optimized temperature ramp is crucial for good chromatographic separation from other fentanyl analogs and matrix components. A typical program might start at a lower temperature and ramp up to around 300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Acquisition Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) can be employed for enhanced sensitivity in quantification.

Expected Fragmentation Pattern (EI)

The EI mass spectrum of Acrylfentanyl is expected to show characteristic fragmentation patterns common to fentanyl analogs. The molecular ion ([M]⁺) at m/z 334 may be weak or absent. The fragmentation is primarily driven by the cleavage of bonds adjacent to the nitrogen atoms and the piperidine ring.

Key expected fragments include:

  • Loss of the phenethyl group: Cleavage between the piperidine ring and the phenethyl group would result in a fragment.

  • Cleavage of the acryloyl group: Loss of the acryloyl group (CH₂=CH-CO) would lead to a significant fragment.

  • Piperidine ring fragmentation: Various cleavages within the piperidine ring can occur.

  • Tropylium ion: The presence of a phenethyl group often leads to the formation of the tropylium ion at m/z 91.[3]

A key fragmentation pathway for many fentanyl analogs involves the cleavage between the α and β carbons of the N-phenethyl group, leading to a stable ion that often represents the base peak. For Acrylfentanyl, a significant fragment is expected at m/z 243, corresponding to the loss of the phenethyl group. Another prominent fragment can be observed at m/z 188, resulting from the further loss of the acryloyl group.

Fragmentation_EI Acrylfentanyl Acrylfentanyl (m/z 334) Frag1 [M-C8H9]+ (m/z 243) Acrylfentanyl->Frag1 - C8H9 (phenethyl) Frag2 [M-C3H3O]+ (m/z 279) Acrylfentanyl->Frag2 - C3H3O (acryloyl) Frag4 Tropylium ion (m/z 91) Acrylfentanyl->Frag4 Frag3 m/z 188 Frag1->Frag3 - C3H2O

Caption: Predicted EI fragmentation of Acrylfentanyl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, particularly for complex matrices, and is the preferred method for quantification at low concentrations.[4][5]

Experimental Protocol: LC-MS/MS Analysis of Acrylfentanyl
  • Sample Preparation:

    • Similar to GC-MS, solid samples are dissolved in a suitable solvent.

    • For biological samples, protein precipitation (e.g., with acetonitrile) is a rapid and effective cleanup method.[6] SPE can also be used for cleaner extracts and improved sensitivity.[4]

  • LC Conditions:

    • Column: A reversed-phase C18 or biphenyl column is commonly used for the separation of fentanyl analogs.[4]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is typical.[5]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is universally used for fentanyl analogs.

    • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is employed.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for targeted quantification, providing excellent selectivity and sensitivity.[4]

Expected Fragmentation Pattern (ESI-MS/MS)

In positive ESI mode, Acrylfentanyl will be readily protonated to form the precursor ion [M+H]⁺ at m/z 335.2. Collision-induced dissociation (CID) of this precursor ion will generate characteristic product ions.

Table 1: MRM Transitions for Acrylfentanyl

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Putative Fragment Identity
335.2188.1~20-30[M+H - N-phenylpropanamide]⁺
335.2105.1~30-40Phenylethyl cation
335.281.1~40-50Further fragmentation

Note: Optimal collision energies may vary depending on the instrument.

The fragmentation in ESI-MS/MS often involves the cleavage of the amide bond and the bond connecting the piperidine ring to the phenethyl group. The fragment at m/z 188 is a common and abundant product ion for many fentanyl analogs, resulting from the loss of the N-phenylacetamide or a related group.[6] The ion at m/z 105 corresponds to the stable phenylethyl cation.

Fragmentation_ESI Acrylfentanyl_H [Acrylfentanyl+H]+ (m/z 335.2) Product1 m/z 188.1 Acrylfentanyl_H->Product1 CID Product2 m/z 105.1 Acrylfentanyl_H->Product2 CID

Caption: Predicted ESI-MS/MS fragmentation of Acrylfentanyl.

Comparison of Mass Spectrometric Techniques

FeatureGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by electron ionization and mass analysis.Separation of non-volatile compounds followed by soft ionization and tandem mass analysis.
Sample Volatility Requires analyte to be volatile and thermally stable.Suitable for a wide range of polarities and thermal stabilities.
Ionization Hard ionization (Electron Ionization), extensive fragmentation.Soft ionization (Electrospray Ionization), produces protonated molecules.
Sensitivity Generally lower than LC-MS/MS.High sensitivity, suitable for trace analysis.[5]
Specificity Good, but can be limited by co-eluting isomers with similar fragmentation.Excellent, due to the selectivity of MRM transitions.
Matrix Effects Less prone to ion suppression/enhancement.Susceptible to ion suppression or enhancement from matrix components.
Primary Application Qualitative screening and identification in less complex matrices.Targeted quantification in complex biological matrices.[4]

Alternative and Complementary Analytical Techniques

While mass spectrometry is the definitive technique, other methods can provide valuable complementary information or serve as screening tools.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a molecular fingerprint of a substance. It is particularly useful for the rapid identification of bulk materials and can often differentiate between isomers that are challenging for mass spectrometry.[2] Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal and detect trace amounts of fentanyl analogs.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an indispensable tool for the unambiguous structure elucidation of new synthetic compounds. Both ¹H and ¹³C NMR are used to confirm the chemical structure of Acrylfentanyl.[6]

Immunoassays

Immunoassays are often used as a preliminary screening tool due to their speed and ease of use. However, they are prone to cross-reactivity with other opioids and may not specifically detect Acrylfentanyl.[8] Positive results from immunoassays should always be confirmed by a more specific technique like mass spectrometry.

Conclusion

The characterization of Acrylfentanyl (CAS 593287-40-2) is most effectively and reliably achieved using mass spectrometry-based methods.

  • GC-MS is a valuable tool for the initial identification of Acrylfentanyl, particularly in solid drug samples, providing characteristic fragmentation patterns.

  • LC-MS/MS stands out as the superior technique for the sensitive and specific quantification of Acrylfentanyl in complex biological matrices, with MRM being the gold standard for targeted analysis.

For a comprehensive and irrefutable characterization, a multi-technique approach is recommended, where the high sensitivity and specificity of mass spectrometry are complemented by the structural insights from NMR and the rapid screening capabilities of Raman spectroscopy. This integrated analytical strategy ensures the highest level of scientific integrity and trustworthiness in the identification and quantification of this potent synthetic opioid.

References

  • Strayer, K. E., et al. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega, 3(1), 889-898. [Link][4][7][9]

  • Shaner, R. L., et al. (2018). Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. Journal of Analytical Toxicology, 42(7), 448-456. [Link][5]

  • Strayer, K. E. (2018). A LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogs and Metabolites in Whole Blood at Sub ng mL-1 Concentrations. CORE Scholar. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). Risk Assessment Report on a new psychoactive substance: N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide (acryloylfentanyl). [Link]

  • Agilent Technologies. (2018). The detection and analytical confirmation of synthetic fentanyl analogues in human urine and serum using an Agilent Ultivo LC/TQ. Application Note. [Link][6]

  • Gerace, E., et al. (2019). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. I.R.I.S. UNITO. [Link][2]

  • Haddad, A., et al. (2019). Surface‐enhanced Raman spectroscopy, Raman, and density functional theoretical analyses of fentanyl and six analogs. Journal of Raman Spectroscopy, 50(9), 1345-1356. [Link][7]

  • Concheiro, M., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 7, 233. [Link]

  • Pierzynski, H. (2019). Identification Of Fentanyl-Type Opioids Using GC-MS Fragmentation Data. Slideshare. [Link]

  • Valdez, C. A., et al. (2020). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Critical Reviews in Analytical Chemistry, 50(4), 321-343. [Link]

  • Sisco, E., et al. (2023). On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. ChemRxiv. [Link]

  • Drug Enforcement Administration. (2017). Acryl Fentanyl Background Information and Evaluation of 'Three Factor Analysis' (Factors 4, 5 and 6) for Temporary Scheduling. [Link][8]

  • Short, B. J. (2018). The identification, derivatization, and quantitation of fentanyl analogs in solid-dose form. Marshall University. [Link]

  • Breindahl, T., et al. (2017). Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Drug testing and analysis, 9(3), 415-422.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

  • Mohr, A. L., et al. (2019). Full-scan MS, MS 2 and MS 3 spectral fragmentation of carfentanil at an... ResearchGate. [Link]

  • Li, L., et al. (2022). Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS. ACS Omega, 7(23), 20085-20092. [Link]

  • Kennedy, J. H., et al. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Wikipedia. (2023). Acrylfentanyl. [Link]

  • Davidson, C. G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 957-967. [Link]

  • U.S. Department of Justice, Office of Justice Programs. (2020). Structural Characterization of Emerging Synthetic Drugs. [Link]

  • Domiński, K., et al. (2022). Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(7), e9254. [Link]

  • Agilent Technologies. (n.d.). Fentanyl Detection using Agilent Resolve Handheld Raman Analyzer. Application Brief. [Link]

  • Kwiecień, A., et al. (2021). Multistage fragmentation of fentanyl in water [MH]+ → m/z 188 → m/z... ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Acrylfentanyl Metabolites. [Link]

Sources

Validation

Introduction: The Imperative of In Vitro Biomarker Modeling

An Application Scientist's Guide to Reproducing Clinical Biomarkers In Vitro: A Comparative Analysis Using EGFR Inhibition in NSCLC as a Model In the landscape of modern drug discovery and personalized medicine, the abil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Reproducing Clinical Biomarkers In Vitro: A Comparative Analysis Using EGFR Inhibition in NSCLC as a Model

In the landscape of modern drug discovery and personalized medicine, the ability to accurately model clinical phenomena in a laboratory setting is paramount. In vitro systems serve as the frontline for identifying and validating biomarkers—measurable indicators of a biological state—that can predict a patient's response to a specific therapy.[1][2] The transition from broad-spectrum cytotoxic agents to targeted therapies has intensified the need for robust, reproducible in vitro models that can faithfully recapitulate the molecular events occurring within a patient's tumor.[3]

This guide provides a comprehensive framework for reproducing clinical biomarkers in vitro, using the well-characterized interaction between the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib (Iressa®) and non-small cell lung cancer (NSCLC) as an exemplary case study. While the specific compound 593287-40-2, as initially queried, lacks sufficient public data for a detailed analysis, the principles and methodologies detailed herein are broadly applicable. We will explore not just the "how" but the "why" behind experimental choices, comparing pharmacological approaches with genetic and next-generation alternatives to provide a holistic view for researchers, scientists, and drug development professionals.

The Exemplary Agent: Gefitinib and its Clinical Context

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that revolutionized the treatment of a specific subset of NSCLC patients.[4][5][6] Its success underscored the power of targeting specific molecular drivers of cancer.

Mechanism of Action: A Competitive Inhibition Model

Gefitinib functions as a reversible, ATP-competitive inhibitor.[3][4] The EGFR, a transmembrane receptor, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades crucial for cell proliferation and survival, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[7][8]

Gefitinib selectively binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation required for receptor activation.[9][10] This effectively shuts down the downstream pro-survival signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[3][10]

The Clinical Biomarkers of Response and Resistance

The clinical efficacy of Gefitinib is tightly linked to the presence of specific genetic biomarkers within the EGFR gene itself:

  • Sensitizing Mutations: Patients with NSCLC tumors harboring activating mutations, most commonly deletions in exon 19 or a point mutation in exon 21 (L858R), show a dramatic response to Gefitinib.[5][11] These mutations lock the EGFR kinase domain in a conformation that increases its affinity for Gefitinib over ATP.

  • Resistance Mutations: Over time, many patients develop acquired resistance. Approximately 50% of these cases are due to a secondary "gatekeeper" mutation, T790M, in exon 20.[12][13] This mutation sterically hinders Gefitinib's ability to bind to the ATP pocket, rendering the drug ineffective.[1]

Core Objective: Recreating the Biomarker Signature of Gefitinib Response In Vitro

To build a meaningful in vitro model, we must replicate the key molecular and phenotypic changes observed clinically. This involves selecting appropriate cell lines that harbor the relevant clinical biomarkers and measuring the drug's effect on its intended targets.

  • Biomarker of Target Engagement: The most direct indicator of Gefitinib's activity is the inhibition of its primary target. This is measured as a decrease in the phosphorylation of EGFR (p-EGFR).

  • Biomarker of Downstream Pathway Modulation: Successful target engagement should lead to the suppression of downstream signaling. This is typically assessed by measuring the phosphorylation status of key nodes like Akt (p-Akt) and ERK (p-ERK).

  • Biomarker of Phenotypic Response: The ultimate biological consequence of inhibiting these pathways is a reduction in cancer cell viability and proliferation. This is often quantified by measuring the drug's IC50 (the concentration required to inhibit 50% of cell growth).

Comparative Analysis of Methodologies for Biomarker Reproduction

Several approaches can be used to model EGFR pathway inhibition in vitro. Each has distinct advantages and provides answers to different scientific questions.

MethodologyDescriptionCore ApplicationProsCons
Pharmacological Induction (Gefitinib) Treatment of EGFR-mutant NSCLC cell lines (e.g., HCC827) with Gefitinib.Mimicking drug action, studying on-target effects, dose-response analysis, and generating models of acquired resistance.[12]Directly models the therapeutic intervention; allows for quantitative efficacy measurements (IC50).Potential for off-target effects; does not inherently prove the target's necessity.
Genetic Manipulation (e.g., siRNA) Using RNA interference to specifically knock down the expression of the EGFR gene.Validating the target's essentiality for cell survival.Highly specific to the target gene; provides a clear "on/off" genetic validation.Does not model a therapeutic agent's binding kinetics or druglability; compensation mechanisms can arise.
Next-Generation Inhibitors (e.g., Osimertinib) Using third-generation TKIs designed to overcome resistance mutations (T790M).Comparing drug efficacy in resistant contexts; modeling the clinical strategy for overcoming acquired resistance.[5][11]Clinically relevant for studying resistance; demonstrates the specificity of next-gen drugs for mutant forms of the target.Higher cost; comparison is specific to the class of inhibitors.

Experimental Protocols & Data Visualization

A self-validating experimental design is crucial. This involves using cell lines with known genetic backgrounds as controls. For example:

  • Positive Control (Sensitive): HCC827 cells , which have an exon 19 deletion and are highly sensitive to Gefitinib.

  • Negative Control (Resistant): H1975 cells , which carry both the L858R sensitizing mutation and the T790M resistance mutation, making them resistant to Gefitinib but sensitive to Osimertinib.[13]

Protocol 1: Cellular Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed HCC827 and H1975 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Gefitinib (e.g., from 0.001 µM to 10 µM). Remove the old media from the cells and add media containing the different drug concentrations. Include a "vehicle-only" control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.[16] Metabolically active cells will convert the yellow MTT salt into purple formazan crystals.[2][14]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.

Expected Quantitative Data:

Cell LineEGFR StatusDrugExpected IC50Interpretation
HCC827Exon 19 delGefitinib~0.01 µMHigh Sensitivity
H1975L858R + T790MGefitinib>10 µMHigh Resistance
H1975L858R + T790MOsimertinib~0.02 µMHigh Sensitivity
Protocol 2: Target Engagement Assessment via Western Blot for p-EGFR

Western blotting allows for the specific detection and semi-quantification of protein levels, including their phosphorylation status.[17][18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow HCC827 and H1975 cells in 6-well plates to ~80% confluency. Treat the cells with an effective concentration of Gefitinib (e.g., 1 µM) or vehicle for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068) diluted in 5% BSA/TBST (typically 1:1000).[17][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like β-actin.

Visualizing Complex Biological and Experimental Systems

Diagrams are essential for conveying complex information concisely.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation ATP ATP ATP->pEGFR Gefitinib Gefitinib Gefitinib->EGFR Competitive Inhibition Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Gefitinib competitively inhibits ATP binding to EGFR, blocking phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_assays Biomarker Assays cluster_analysis Data Analysis Culture 1. Cell Culture (HCC827 & H1975) Treatment 2. Drug Treatment (Gefitinib Dose-Response) Culture->Treatment MTT 3a. MTT Assay (72 hours) Treatment->MTT Lysis 3b. Cell Lysis (4 hours) Treatment->Lysis MTT_Read 4a. Absorbance Reading MTT->MTT_Read WB 4b. Western Blot (p-EGFR, Total EGFR) Lysis->WB IC50 5a. IC50 Calculation MTT_Read->IC50 Result Final Interpretation: Compare Viability & Target Engagement Densitometry 5b. Densitometry Analysis WB->Densitometry

Caption: Workflow for in vitro analysis of Gefitinib's effect on NSCLC cells.

Conclusion: Integrating In Vitro Models for Translational Success

The effective reproduction of clinical biomarkers in vitro is a cornerstone of modern, targeted drug development. By using a well-defined system like the EGFR-Gefitinib model in NSCLC, researchers can establish a robust and self-validating platform. This guide demonstrates that by carefully selecting cell models, comparing different methodologies, and employing rigorous, quantitative assays, it is possible to generate clinically relevant data that can inform preclinical development and guide the design of next-generation therapies. The principles of target engagement, downstream modulation, and phenotypic response are universally applicable, providing a clear and logical framework for any researcher aiming to bridge the gap between the laboratory and the clinic.

References

  • Gefitinib - Wikipedia. (2023, December 29). Retrieved February 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 22, 2026, from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (2011, March 23). Retrieved February 22, 2026, from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (2007, October 1). Retrieved February 22, 2026, from [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved February 22, 2026, from [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - MDPI. (2017, May 17). Retrieved February 22, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 22, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved February 22, 2026, from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 22, 2026, from [Link]

  • Novel In Vitro Cancer Models for Optimizing Anti-EGFR Therapies - AACR Journals. (2018, February 14). Retrieved February 22, 2026, from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Crown Bioscience. (2025, June 23). Retrieved February 22, 2026, from [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - Oncotarget. (2015, November 17). Retrieved February 22, 2026, from [Link]

  • Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - JCI. (2009, September 14). Retrieved February 22, 2026, from [Link]

  • Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels - PMC - PubMed Central. (2017, March 29). Retrieved February 22, 2026, from [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (2023, January 31). Retrieved February 22, 2026, from [Link]

  • Gefitinib in Non Small Cell Lung Cancer - PMC. (2011, March 23). Retrieved February 22, 2026, from [Link]

  • Identified Gefitinib Metabolism-Related lncRNAs can be Applied to Predict Prognosis, Tumor Microenvironment, and Drug Sensitivity in Non-Small Cell Lung Cancer - Frontiers. (2022, July 1). Retrieved February 22, 2026, from [Link]

  • Gefitinib Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity - PMC. (2007, January 15). Retrieved February 22, 2026, from [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19). Retrieved February 22, 2026, from [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved February 22, 2026, from [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. (n.d.). Retrieved February 22, 2026, from [Link]

  • Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. (2021, April 29). Retrieved February 22, 2026, from [Link]

  • Afatinib Outperforms Gefitinib in Advanced Non-Small Cell Lung Cancer. (2016, April 6). Retrieved February 22, 2026, from [Link]

  • Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis - UCL Discovery. (n.d.). Retrieved February 22, 2026, from [Link]

  • Evaluation of Three Small Molecular Drugs for Targeted Therapy to Treat Nonsmall Cell Lung Cancer - PMC. (2015, December 25). Retrieved February 22, 2026, from [Link]

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